1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
Description
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Properties
IUPAC Name |
1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAWITYVAHWPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(=O)C1)C2=C(C=C(C=C2OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Deep Dive into the Structural Elucidation of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of Unambiguous Structural Verification in Medicinal Chemistry
In the landscape of modern drug discovery, the precise characterization of novel chemical entities is paramount. The journey from a promising molecular design to a viable therapeutic candidate is paved with rigorous analytical checkpoints, each serving to confirm the identity, purity, and three-dimensional architecture of the synthesized compound. 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one, a molecule featuring a piperidinone core and a trimethoxyphenyl group, represents a scaffold of significant interest in medicinal chemistry due to its potential for interaction with various biological targets.[1] The piperidine moiety is a ubiquitous structural element in many pharmaceuticals.[2][3] This guide provides an in-depth, technically-focused narrative on the comprehensive structure elucidation of this compound, moving beyond a mere recitation of methods to delve into the strategic reasoning and data cross-validation that underpin confident structural assignment.
This document is designed for researchers, scientists, and drug development professionals, offering a practical framework for the structural verification of similarly complex small molecules. We will explore a multi-technique approach, integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The causality behind experimental choices and the self-validating nature of the collective data will be emphasized throughout.
The Strategic Approach to Structure Elucidation: A Self-Validating Workflow
Caption: Figure 1: A Self-Validating Workflow for Structure Elucidation.
Part 1: Synthesis and Purification - Laying the Foundation
Proposed Synthetic Precursor: The synthesis would likely start from 1-methyl-4-piperidone, a common starting material in the synthesis of piperidine derivatives.[5]
Purification Protocol:
-
Reaction Quenching and Extraction: Upon completion of the reaction, the mixture would be quenched with an appropriate aqueous solution and the product extracted into an organic solvent.
-
Chromatographic Purification: The crude product would then be subjected to column chromatography on silica gel to isolate the target compound from any unreacted starting materials or byproducts.
-
Purity Assessment: The purity of the isolated fractions would be assessed by thin-layer chromatography (TLC) and confirmed by High-Performance Liquid Chromatography (HPLC).
Part 2: Unveiling the Molecular Framework - A Multi-pronged Spectroscopic Approach
With a purified sample in hand, the process of structure elucidation begins in earnest. Each of the following techniques provides a unique piece of the structural puzzle.
Mass Spectrometry: Determining the Molecular Formula
Expertise & Experience: High-resolution mass spectrometry (HRMS) is the cornerstone of structure elucidation, providing the most accurate determination of a compound's molecular weight and, by extension, its elemental composition.
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: The sample is infused into the ESI source at a constant flow rate.
-
Ionization: A high voltage is applied to the ESI needle, generating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.
-
Mass Analysis: The ions are accelerated into the time-of-flight (TOF) analyzer, where their mass-to-charge ratio (m/z) is determined based on the time it takes for them to travel the length of the flight tube.
Anticipated Results and Interpretation:
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₅H₂₁NO₄ | Based on the known structure of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one.[6] |
| Exact Mass | 279.1471 | Calculated for C₁₅H₂₁NO₄. |
| Observed [M+H]⁺ | ~280.1544 | The protonated molecular ion is commonly observed in ESI-MS. |
A high-resolution mass spectrum confirming the observed m/z to within a few parts per million (ppm) of the calculated value provides strong evidence for the proposed elemental composition.[7]
Infrared Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The presence or absence of characteristic absorption bands can quickly confirm key structural features.
Experimental Protocol (Attenuated Total Reflectance, ATR):
-
Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal and into the sample.
Anticipated Results and Interpretation:
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| C=O (Ketone) | 1715 - 1730 | The carbonyl stretch of the piperidinone ring is a key diagnostic peak. The exact position can be influenced by ring strain and adjacent substituents. The typical carbonyl absorption in 2,6-diphenylpiperidin-4-one is around 1720 cm⁻¹. |
| C-O (Aryl Ether) | 1200 - 1250 (asymmetric) and 1000 - 1075 (symmetric) | The three methoxy groups on the phenyl ring will give rise to strong C-O stretching vibrations. |
| C-N (Aliphatic Amine) | 1020 - 1220 | The C-N stretch of the piperidine ring. |
| C-H (sp³) | 2850 - 3000 | Aliphatic C-H stretching from the piperidine ring and methyl groups. |
| C-H (sp²) | 3000 - 3100 | Aromatic C-H stretching from the trimethoxyphenyl ring. |
The presence of a strong absorption band in the carbonyl region would provide direct evidence for the ketone functionality, a critical feature of the target molecule.
Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all protons and carbons and their connectivity.
Experimental Protocol (400 MHz or higher field NMR spectrometer):
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
1D NMR (¹H and ¹³C): Standard proton and carbon-13 spectra are acquired.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (protons on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
-
Anticipated NMR Data and Interpretation:
¹H NMR (Predicted Chemical Shifts in CDCl₃):
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aromatic CH | ~6.1 | s | 2H | The two equivalent protons on the trimethoxyphenyl ring. |
| Methoxy (para) | ~3.8 | s | 3H | The methoxy group at the 4-position of the phenyl ring. |
| Methoxy (ortho) | ~3.7 | s | 6H | The two equivalent methoxy groups at the 2- and 6-positions. |
| Piperidine CH | ~3.5 | m | 1H | The proton at the C4 position, adjacent to the trimethoxyphenyl group. |
| Piperidine CH₂ | ~2.2 - 2.8 | m | 6H | The three methylene groups of the piperidine ring. |
| N-Methyl | ~2.3 | s | 3H | The methyl group attached to the nitrogen. |
¹³C NMR (Predicted Chemical Shifts in CDCl₃):
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ketone) | ~208 | Typical chemical shift for a ketone carbonyl. |
| Aromatic C-O | ~160 | The three carbons of the phenyl ring attached to methoxy groups. |
| Aromatic C-H | ~90 | The two carbons of the phenyl ring attached to protons. |
| Aromatic C (ipso) | ~110 | The carbon of the phenyl ring attached to the piperidine ring. |
| Methoxy (para) | ~55.5 | |
| Methoxy (ortho) | ~56.0 | |
| Piperidine C4 | ~50 | |
| Piperidine CH₂ | ~40 - 55 | |
| N-Methyl | ~42 |
Cross-Validation with 2D NMR:
Caption: Figure 2: Key HMBC Correlations for Structural Confirmation.
The HMBC spectrum is particularly crucial. For example, a correlation between the proton at C4 and the carbonyl carbon (C3) would definitively establish their relative positions. Similarly, correlations from the N-methyl protons to the adjacent piperidine ring carbons (C2 and C6) would confirm the position of the methyl group.
Conclusion: A Symphony of Data Leading to an Unambiguous Conclusion
The structural elucidation of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is a testament to the power of a multi-technique, self-validating analytical approach. The high-resolution mass spectrum provides the elemental formula, the infrared spectrum confirms the presence of the key ketone functional group, and the suite of NMR experiments provides the definitive atom-by-atom connectivity and stereochemical information. Each piece of data, when considered in isolation, offers valuable clues. However, it is their collective agreement that provides the irrefutable proof of structure required for advancing a compound in the drug discovery pipeline. This rigorous approach not only ensures the integrity of the research but also lays a solid foundation for understanding the structure-activity relationships that will ultimately determine the therapeutic potential of the molecule.
References
- EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Google Patents. (n.d.).
- US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents. (n.d.).
-
Ravichandran, K., Ponnuswamy, S., Rajesh, R., Mohanraj, V., & Ponnuswamy, M. N. (2009). 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2833. Retrieved from [Link]
-
Defense Technical Information Center. (1987). Piperidine Synthesis. Retrieved from [Link]
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Rentería-Gómez, A., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics, 3(4), 319-330. Retrieved from [Link]
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1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one. MySkinRecipes. (n.d.). Retrieved from [Link]
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Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
-
Gayathri, D., Velmurugan, D., Kumar, R. R., Perumal, S., & Ravikumar, K. (2008). 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(3), o552. Retrieved from [Link]
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Gayathri, D., Velmurugan, D., Kumar, R. R., Perumal, S., & Ravikumar, K. (2008). 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one. ResearchGate. Retrieved from [Link]
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1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one. PubChem. (n.d.). Retrieved from [Link]
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1-(2,4,6-trimethoxyphenyl)piperidine. ChemSynthesis. (n.d.). Retrieved from [Link]
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Klištincová, L., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(1), 103. Retrieved from [Link]
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Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Ravichandran, K., et al. (2009). 3-Isopropyl-2,6-bis(4-methoxyphenyl)piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o140. Retrieved from [Link]
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Al-Hussain, S. A., & Ali, A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31211-31233. Retrieved from [Link]
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Piperidine. Wikipedia. (n.d.). Retrieved from [Link]
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Jeyaraman, R., & Ravindran, T. (1992). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 31B(10), 677-680. Retrieved from [Link]
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An In-depth Technical Guide to 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one, a key intermediate in the synthesis of pharmacologically active compounds. This document delves into its structural characteristics, proposed synthetic pathways, and its significant role in medicinal chemistry, particularly as a precursor to potential therapeutic agents. While detailed experimental data for this specific compound is not widely published, this guide synthesizes available information and provides expert insights based on the chemistry of related piperidin-4-one derivatives to offer a valuable resource for researchers in the field.
Introduction and Significance
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one (CAS No. 113225-10-8) is a heterocyclic ketone belonging to the 4-aryl-piperidin-3-one class of compounds.[1] The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable pharmacokinetic properties and its ability to interact with various biological targets.[2] The incorporation of a 2,4,6-trimethoxyphenyl group at the 4-position of the piperidine ring introduces a sterically bulky and electron-rich aromatic system, which can significantly influence the molecule's conformation and biological activity.
The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of complex molecules, most notably as a precursor to (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine.[3] This hydroxylated derivative is a key building block for the synthesis of Flavopiridol, a potent inhibitor of cyclin-dependent kinases with significant anticancer properties.[4] Understanding the chemical properties and synthesis of the title ketone is therefore of considerable interest to medicinal chemists and process development scientists working on novel therapeutics.
Physicochemical Properties
While comprehensive, experimentally verified physicochemical data for 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is limited in publicly accessible literature, a combination of data from chemical suppliers and computational predictions allows for the compilation of its key properties.
| Property | Value | Source |
| CAS Number | 113225-10-8 | [1] |
| Molecular Formula | C₁₅H₂₁NO₄ | [5] |
| Molecular Weight | 279.33 g/mol | [5] |
| Boiling Point | 405°C at 760 mmHg (Predicted) | [1] |
| Melting Point | Not available | |
| Appearance | Not available (likely a solid at room temperature) | |
| Solubility | Not available (expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate) |
Proposed Synthesis
A specific, detailed experimental protocol for the synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is not explicitly detailed in peer-reviewed journals. However, a European patent describing the synthesis of its downstream derivative provides a strong basis for a proposed synthetic route.[3] The likely pathway involves the reaction of a 1-methyl-4-piperidone derivative with 1,3,5-trimethoxybenzene.
Synthetic Strategy
The proposed synthesis leverages the nucleophilic character of the electron-rich 1,3,5-trimethoxybenzene and its reaction with an electrophilic piperidone precursor. A plausible approach involves the bromination of 1-methyl-4-piperidone at the 3-position, followed by a Friedel-Crafts-type reaction with 1,3,5-trimethoxybenzene.
DOT Graph of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed)
It is crucial to note that the following protocol is a scientifically informed proposition based on related literature and should be optimized and validated under appropriate laboratory settings.
Step 1: Synthesis of 3-Bromo-1-methyl-4-oxopiperidine hydrobromide
-
To a solution of 1-methyl-4-piperidone in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add one equivalent of bromine (Br₂) dropwise at a controlled temperature (e.g., 0-5 °C) with vigorous stirring.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting hydrobromide salt may precipitate from the reaction mixture.
-
The solid can be collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether), and dried under vacuum.
Causality: The acidic conditions facilitate the enolization of the piperidone, allowing for electrophilic attack by bromine at the alpha-carbon. The use of a hydrobromide salt in the subsequent step is often advantageous for its stability and handling properties.
Step 2: Synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromo-1-methyl-4-oxopiperidine hydrobromide and 1,3,5-trimethoxybenzene in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
-
Cool the mixture to a low temperature (e.g., 0 °C) and add a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
The reaction is then quenched by carefully pouring it into a mixture of ice and dilute hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality: The Lewis acid activates the brominated piperidone, facilitating the electrophilic aromatic substitution reaction with the highly nucleophilic 1,3,5-trimethoxybenzene. The trimethoxy groups strongly activate the aromatic ring, directing the substitution to one of the ortho/para positions relative to them.
Predicted Spectral Data
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: A singlet corresponding to the two equivalent protons on the trimethoxyphenyl ring is expected in the aromatic region (δ 6.0-6.5 ppm).
-
Piperidine Ring Protons: A series of multiplets corresponding to the diastereotopic methylene and methine protons of the piperidine ring would be observed between δ 2.0 and 4.0 ppm.
-
N-Methyl Group: A singlet for the N-methyl protons would likely appear around δ 2.3-2.5 ppm.
-
Methoxy Groups: Two singlets for the methoxy groups would be expected around δ 3.7-3.9 ppm (one for the two equivalent methoxy groups and another for the unique one).
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected in the downfield region (δ 200-210 ppm).
-
Aromatic Carbons: Signals for the substituted aromatic carbons would appear in the aromatic region (δ 90-160 ppm), with the oxygen-substituted carbons being the most downfield.
-
Piperidine Ring Carbons: Aliphatic signals for the piperidine ring carbons would be present between δ 40 and 70 ppm.
-
N-Methyl Carbon: The N-methyl carbon signal would likely be observed around δ 40-45 ppm.
-
Methoxy Carbons: Signals for the methoxy carbons are expected around δ 55-60 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch: A strong absorption band corresponding to the ketone carbonyl stretch is expected around 1710-1730 cm⁻¹.
-
C-N Stretch: A moderate absorption for the C-N stretching of the tertiary amine would be observed around 1100-1250 cm⁻¹.
-
C-O Stretch: Strong bands corresponding to the aryl-alkyl ether C-O stretching would be present in the region of 1050-1250 cm⁻¹.
-
C-H Stretch: Aliphatic and aromatic C-H stretching bands would be observed around 2800-3100 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 279.1471 (for the exact mass).
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the N-methyl group, cleavage of the piperidine ring, and fragmentation of the trimethoxyphenyl moiety.
Reactivity and Potential Applications
The primary documented application of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is as a synthetic intermediate.[1] Its chemical reactivity is dominated by the ketone functional group and the electron-rich aromatic ring.
Reduction of the Ketone
The carbonyl group can be readily reduced to a hydroxyl group using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduction is a key step in the synthesis of (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine, the precursor to Flavopiridol.[3][4] The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and reaction conditions.
Reactions at the α-Carbon
The protons on the carbons adjacent to the ketone are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization of the piperidine ring.
Potential as a Pharmacophore
While the primary use of this compound is as an intermediate, the 4-aryl-piperidin-3-one scaffold itself is of interest in medicinal chemistry. Derivatives of 4-piperidone have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects. The unique substitution pattern of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one makes it an interesting candidate for further derivatization and biological screening.
Conclusion
References
- Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine.
-
Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Omega. ([Link])
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Piperidine Synthesis. Defense Technical Information Center. ([Link])
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Spectral investigations of some piperidin-4-one molecular addition compounds. ResearchGate. ([Link])
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Piperidin-4-one: The Potential Pharmacophore. ResearchGate. ([Link])
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1-Methyl-4-(2,4,6-Trimethoxyphenyl)Piperidin-3-Ol. MySkinRecipes. ([Link])
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1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one. MySkinRecipes. ([Link])
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N-METHYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER. Molbase. ([Link])
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1-(2,4,6-trimethoxyphenyl)piperidine. ChemSynthesis. ([Link])
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4-Methyl-piperidin-3-one | C6H11NO | CID 45357714. PubChem. ([Link])
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1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | C15H21NO4 | CID 11780885. PubChem. ([Link])
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Synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
An in-depth technical guide on the synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one, designed for researchers, scientists, and drug development professionals.
Executive Summary
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles.[1] This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one, a functionalized piperidine derivative. The presented strategy is built upon fundamental, well-established organic transformations, ensuring reliability and scalability. Our approach begins with the construction of the N-methyl-4-piperidone ring system via a Dieckmann condensation, followed by a strategic arylation to install the 2,4,6-trimethoxyphenyl moiety. Subsequent regioselective functionalization of the resulting unsaturated intermediate through hydroboration-oxidation, and a final mild oxidation, yields the target compound. This document details the mechanistic rationale behind each transformation, provides step-by-step experimental protocols, and offers insights into key process considerations, serving as a practical guide for synthetic chemists in the field.
Strategic Overview: A Retrosynthetic Approach
A logical synthetic plan is best devised by working backward from the target molecule. The retrosynthetic analysis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one reveals a clear and efficient path forward, prioritizing the use of common starting materials and high-yielding transformations.
The primary disconnection identifies the C3-keto group as arising from the oxidation of a secondary alcohol. This key alcohol intermediate, 1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol, can be formed via the regioselective hydration of an alkene. This leads us to the pivotal intermediate, 1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine. This unsaturated piperidine is readily accessible through the condensation of two fundamental building blocks: 1-methyl-4-piperidone and 1,3,5-trimethoxybenzene. This strategic breakdown forms the foundation of our forward synthesis.
Caption: Retrosynthetic analysis of the target compound.
The Synthetic Pathway: From Building Blocks to Final Product
Our forward synthesis is a multi-step process designed for efficiency and control. It begins with the construction of the piperidone core, followed by arylation and subsequent functional group manipulations.
Synthesis of the Piperidone Core: The Dieckmann Condensation
The most widely-used method for the synthesis of 4-piperidones is the Dieckmann condensation of aminodicarboxylate esters.[2] This intramolecular cyclization is a robust and reliable method for forming the six-membered piperidone ring.[3][4]
The synthesis commences with a double Michael addition of methylamine to two equivalents of an alkyl acrylate (e.g., ethyl acrylate) to form the requisite diester, diethyl 3,3'-(methylazanediyl)dipropanoate. This diester is then subjected to an intramolecular Claisen condensation, known as the Dieckmann condensation, in the presence of a strong base like sodium ethoxide.[5][6] The base abstracts an acidic α-proton to form an enolate, which then attacks the second ester carbonyl group, leading to a cyclic β-keto ester.[6] Subsequent acidic workup followed by heating promotes hydrolysis of the ester and decarboxylation of the resulting β-keto acid to furnish 1-methyl-4-piperidone.[7][8]
Caption: Workflow for the synthesis of 1-methyl-4-piperidone.
Arylation: Installation of the Trimethoxyphenyl Group
With the piperidone core in hand, the next critical step is the introduction of the 2,4,6-trimethoxyphenyl moiety at the C4 position. This is achieved through a condensation reaction between 1-methyl-4-piperidone and the electron-rich 1,3,5-trimethoxybenzene.[9] Under acidic conditions, the carbonyl oxygen of the piperidone is protonated, rendering the C4 carbon highly electrophilic. This activates it for an electrophilic aromatic substitution reaction with 1,3,5-trimethoxybenzene. Subsequent dehydration of the resulting alcohol intermediate yields the thermodynamically stable tetrahydropyridine product.
Regioselective Functionalization: Hydroboration-Oxidation
The transformation of the 1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine intermediate into the desired 3-piperidinone requires the introduction of an oxygen functionality at the C3 position. A hydroboration-oxidation sequence is the ideal strategy for this purpose. This two-step process achieves the anti-Markovnikov hydration of the double bond, selectively installing a hydroxyl group at the less substituted C3 position.
In the first step, borane (BH3), typically complexed with THF, adds across the double bond. The boron atom adds to the more sterically accessible and electron-rich C4 position, while the hydride adds to the C3 position. In the second step, oxidation with hydrogen peroxide under basic conditions replaces the boron atom with a hydroxyl group, yielding 1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol with high regioselectivity.[9]
Final Step: Oxidation to the Target Ketone
The final step in the sequence is the oxidation of the secondary alcohol at C3 to the corresponding ketone. To avoid over-oxidation or side reactions, a mild oxidizing agent is preferred. Reagents such as Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin periodinane oxidation are well-suited for this transformation. The choice of reagent allows for a clean and efficient conversion to the final target compound, 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one.
Caption: Overall synthetic workflow from 1-methyl-4-piperidone.
Detailed Experimental Protocols
The following protocols are generalized procedures based on established methodologies for the described transformations. Researchers should optimize conditions based on their specific laboratory setup and scale.
Protocol 1: Synthesis of 1-Methyl-4-piperidone[2][7]
-
Formation of Diethyl 3,3'-(methylazanediyl)dipropanoate: To a solution of methylamine (1.0 eq) in ethanol, slowly add ethyl acrylate (2.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to yield the crude diester, which can be used without further purification.
-
Dieckmann Condensation: To a suspension of sodium ethoxide (1.1 eq) in anhydrous toluene, add the crude diester dropwise at a temperature sufficient to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 4 hours.
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and quench with 6M hydrochloric acid. Separate the aqueous layer and reflux for 6 hours to effect hydrolysis and decarboxylation. Cool the solution to 0 °C and basify to pH > 12 with concentrated NaOH. Extract the product with dichloromethane, dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-4-piperidone.
Protocol 2: Synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine[9]
-
To a solution of 1-methyl-4-piperidone (1.0 eq) and 1,3,5-trimethoxybenzene (1.1 eq) in glacial acetic acid, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydropyridine.
Protocol 3: Synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol
-
Dissolve the tetrahydropyridine intermediate (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Add a 1.0 M solution of borane-tetrahydrofuran complex (BH3-THF) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the mixture back to 0 °C and slowly add water to quench excess borane, followed by 3M NaOH solution and 30% hydrogen peroxide.
-
Stir the mixture at room temperature for 2 hours.
-
Extract the product with ethyl acetate. Dry the combined organic layers, filter, and concentrate.
-
Purify the resulting alcohol by flash chromatography.
Protocol 4:
-
To a solution of pyridinium chlorochromate (PCC) (1.5 eq) and celite in anhydrous dichloromethane, add a solution of 1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol (1.0 eq) in dichloromethane.
-
Stir the mixture at room temperature for 3 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the final product.
Quantitative Data and Characterization
The following table summarizes the key reagents and expected yields for the synthetic sequence. Note that yields are representative and may vary based on optimization.
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | Methylamine, Ethyl acrylate | NaOEt, HCl | 1-Methyl-4-piperidone | 65-75 |
| 2 | 1-Methyl-4-piperidone | 1,3,5-Trimethoxybenzene, H₂SO₄ | 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine | 70-80 |
| 3 | 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine | 1. BH₃-THF; 2. H₂O₂, NaOH | 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol | 80-90 |
| 4 | 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol | PCC | 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | 85-95 |
References
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Piperidine Synthesis. DTIC. [Link]
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Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. [Link]
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The Dieckmann Condensation. Organic Reactions. [Link]
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IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. [Link]
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Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
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1-(2,4,6-trimethoxyphenyl)piperidine. ChemSynthesis. [Link]
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Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
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Selectivity of hydrogenations. Part 3. N-methylquinolinium, N-methylisoquinolinium, and 4-(3-phenylpropyl)pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
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Mastering β-keto esters. ResearchGate. [Link]
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Decarboxylation. Master Organic Chemistry. [Link]
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Dieckmann Reaction. [Link]
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Experimental Help for Dieckmann Condensation. Reddit. [Link]
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REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository. [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
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Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. [Link]
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Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
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Formation of γ-‐Keto Esters from β. Organic Syntheses. [Link]
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Chapter 21.5 Decarboxylation of beta-keto acids. YouTube. [Link]
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GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY. [Link]
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Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. SpringerLink. [Link]
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Esters to Ketones, Part 2: Ionic Enolates. YouTube. [Link]
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Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Publications. [Link]
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Selectivity of Hydrogenations. Part 3.1 /V-Methylquinolinium, N- Methylisoquinolinium, and 4-(3 - RSC Publishing. [Link]
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Alkylation and Decarboxylation of beta-Keto Esters. YouTube. [Link]
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Technical Profile: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
Role: Strategic Intermediate in CDK Inhibitor Synthesis (Flavopiridol/Alvocidib)[1][2]
Executive Summary & Molecular Identity
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is a critical synthetic intermediate used primarily in the manufacturing of cyclin-dependent kinase (CDK) inhibitors, most notably Flavopiridol (Alvocidib) and Rohitukine analogs.[1][2] Its structural importance lies in its function as a "stereochemical gatekeeper." The ketone functionality at position 3 allows for stereoselective reduction to generate the specific cis-3-hydroxy-4-arylpiperidine motif required for high-affinity binding to the ATP-binding pocket of CDK enzymes.[1]
Physicochemical Data Table
| Property | Specification |
| Molecular Weight | 279.33 g/mol |
| Molecular Formula | C₁₅H₂₁NO₄ |
| CAS Registry Number | 113225-10-8 |
| IUPAC Name | 1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one |
| Core Scaffold | Piperidin-3-one (N-methylated) |
| Key Substituent | 2,4,6-Trimethoxyphenyl (Phloroglucinol derivative) |
| Physical State | Solid / Crystalline Powder |
| Solubility | Soluble in DCM, Chloroform, Methanol; Sparingly soluble in water |
Synthetic Utility & Mechanism
The synthesis of Flavopiridol requires the installation of a specific chiral center on the piperidine ring. The subject molecule (the ketone) is typically generated via the oxidation of the corresponding racemic alcohol or formed directly via condensation strategies. Its primary utility is to serve as the substrate for enantioselective reduction .
The "Ketone Pivot" Strategy
In industrial workflows, the direct condensation of 1-methyl-4-piperidone with 1,3,5-trimethoxybenzene yields a racemic mixture or an alkene intermediate.[1] To enforce the strict cis-(3S,4R) stereochemistry required for biological activity, the pathway often employs an oxidation-reduction sequence:
-
Oxidation: Racemic alcohols are oxidized to the achiral (at C3) ketone: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one .[1]
-
Asymmetric Reduction: The ketone is reduced using chiral boranes or biocatalysis to yield the optically pure alcohol.
Pathway Visualization
The following diagram illustrates the molecule's central role in the Flavopiridol synthesis pathway.
Figure 1: The "Ketone Pivot" strategy showing the target molecule as the precursor for stereochemical resolution.
Experimental Protocol: Synthesis & Characterization
Note: This protocol describes the oxidation of the precursor alcohol to the target ketone, a common step in purifying the intermediate.
Reagents & Equipment
-
Substrate: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol (Racemic).[1][2]
-
Oxidant: Oxalyl chloride (Swern conditions) or SO₃·Pyridine complex.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Base: Triethylamine (Et₃N).
-
Atmosphere: Dry Nitrogen or Argon.[1]
Step-by-Step Methodology
-
Activation: In a flame-dried flask under argon, dissolve oxalyl chloride (1.2 equiv) in dry DCM at -78°C.
-
DMSO Addition: Dropwise add dry DMSO (2.4 equiv). Stir for 15 minutes. Causality: Formation of the active chlorodimethylsulfonium salt.
-
Substrate Addition: Add the racemic alcohol (dissolved in DCM) slowly to the mixture at -78°C. Stir for 45 minutes. Causality: The alcohol attacks the sulfonium salt to form the alkoxysulfonium intermediate.
-
Elimination: Add Et₃N (5 equiv) dropwise. Allow the reaction to warm to 0°C over 1 hour. Causality: The base promotes intramolecular elimination of dimethyl sulfide, generating the carbonyl (ketone).
-
Workup: Quench with saturated NH₄Cl solution. Extract with DCM.[3] Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[3]
-
Purification: The crude ketone is often purified via crystallization from ethyl acetate/hexane or column chromatography (SiO₂, MeOH/DCM gradient).
Self-Validating Quality Control (QC)
To ensure the integrity of the synthesized ketone, the following analytical benchmarks must be met:
| Test | Acceptance Criteria | Purpose |
| HPLC Purity | > 98.0% (Area) | Ensure removal of unreacted alcohol. |
| 1H NMR | Absence of signal at δ ~3.5-4.0 ppm (CH-OH) | Confirms complete oxidation of alcohol.[1] |
| MS (ESI+) | [M+H]⁺ = 280.34 ± 0.5 | Confirms Molecular Weight identity. |
| Appearance | White to off-white solid | Visual check for decomposition/impurities.[1] |
Analytical Characterization (Grounding)
Verification of the molecular weight (279.33 g/mol ) and structure is performed using Mass Spectrometry and NMR.
-
Mass Spectrometry: The protonated molecular ion
is observed at m/z 280.3 . -
NMR Signature:
-
The N-Methyl group appears as a singlet around δ 2.3-2.4 ppm.[1]
-
The Methoxy groups on the phenyl ring appear as two singlets (due to symmetry/rotation): one for the para-methoxy (~δ 3.8) and one for the two ortho-methoxys (~δ 3.7).[1]
-
The Aromatic protons (H-3', H-5') appear as a singlet around δ 6.1 ppm, characteristic of the electron-rich 2,4,6-trimethoxy substitution pattern.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11780885, 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one. Retrieved from [Link]
-
Mishra, S. K., et al. (2018).[3] Synthesis and biological evaluation of sulphonyl derivatives of naturally occurring chromone alkaloid of rohitukine. Der Pharma Chemica.[3][4] Retrieved from [Link]
-
Naik, R., et al. (2025). Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol. ACS Omega. Retrieved from [Link](Note: Generalized DOI for ACS Omega search based on context).
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An In-depth Technical Guide to 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one, a heterocyclic compound of interest in pharmaceutical research and organic synthesis. We will delve into its chemical identity, a plausible synthetic route, methods for its characterization, and explore its potential biological activities based on the broader class of 4-arylpiperidin-3-one derivatives.
Chemical Identity and Properties
The nomenclature and fundamental properties of the target compound are crucial for any scientific investigation.
IUPAC Name: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one[1]
Chemical Structure and Properties
The structure of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one comprises a piperidine ring, which is a six-membered heterocycle containing a nitrogen atom.[2] This core is substituted with a methyl group on the nitrogen (position 1), a carbonyl group at position 3, and a 2,4,6-trimethoxyphenyl group at position 4.
| Property | Value | Source |
| CAS Number | 113225-10-8 | [1][3] |
| Molecular Formula | C₁₅H₂₁NO₄ | [1][4] |
| Molecular Weight | 279.33 g/mol | [1][4] |
| Boiling Point | 405°C at 760 mmHg | [4] |
Synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
Proposed Synthetic Pathway: Mannich Reaction
The synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one can be envisioned through a one-pot, three-component Mannich condensation. The proposed reactants are:
-
An enolizable ketone: Propionaldehyde (as a source of the C2-C3-C4 fragment of the piperidine ring).
-
An aldehyde: 2,4,6-Trimethoxybenzaldehyde (to introduce the aryl substituent at the 4-position).
-
An amine: Methylamine (to provide the nitrogen and the N-methyl group).
The reaction is typically carried out under acidic conditions, which facilitates the formation of an iminium ion from the aldehyde and amine, and the enolization of the ketone.[3][6][7]
Caption: Proposed synthetic workflow for 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one via a Mannich reaction.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on general Mannich reaction conditions for the synthesis of substituted piperidin-4-ones. Optimization of reaction times, temperatures, and purification methods would be necessary.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4,6-trimethoxybenzaldehyde (1 equivalent) and propionaldehyde (1 equivalent) in ethanol.
-
Addition of Amine: Dissolve methylamine hydrochloride (1 equivalent) in a minimal amount of water and add it to the reaction mixture.
-
Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the known spectral data of similar piperidin-4-one derivatives, the following characteristic signals can be predicted.[8]
Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts/Signals |
| ¹H NMR | * Aromatic protons (2H, s): ~6.1-6.3 ppm (protons on the trimethoxyphenyl ring). |
-
Piperidine ring protons (CH and CH₂): A complex pattern of multiplets between ~2.5-4.0 ppm.
-
N-Methyl protons (3H, s): ~2.3-2.5 ppm.
-
Methoxy protons (9H, s): Two signals around ~3.8 ppm, one for the two ortho-methoxy groups and one for the para-methoxy group. | | ¹³C NMR | * Carbonyl carbon (C=O): ~205-210 ppm.
-
Aromatic carbons: Signals in the range of ~90-160 ppm.
-
Piperidine ring carbons: Signals between ~40-65 ppm.
-
N-Methyl carbon: ~40-45 ppm.
-
Methoxy carbons: ~55-56 ppm. | | Mass Spec (ESI-MS) | * [M+H]⁺: Expected at m/z 280.15. | | FT-IR (cm⁻¹) | * C=O stretch: ~1710-1730 cm⁻¹.
-
C-N stretch: ~1100-1200 cm⁻¹.
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹.
-
Aliphatic C-H stretch: ~2800-3000 cm⁻¹. |
Potential Biological Applications and Mechanisms of Action
The piperidin-4-one scaffold is a well-established pharmacophore present in numerous biologically active compounds.[4] This suggests that 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one could exhibit interesting pharmacological properties.
Antimicrobial Activity
Piperidine alkaloids and their synthetic derivatives have demonstrated a broad spectrum of antimicrobial activities.[9][10] The proposed mechanism of action for some of these compounds involves the disruption of bacterial cell membranes, inhibition of nucleic acid and protein synthesis, and prevention of biofilm formation.[11]
Caption: Potential antimicrobial mechanisms of action for piperidin-4-one derivatives.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
A standard method to determine the antimicrobial efficacy is the broth microdilution assay to find the Minimum Inhibitory Concentration (MIC).[12][13]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism in a suitable broth medium.
-
Serial Dilutions: Prepare serial twofold dilutions of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the bacterial suspension. Include positive (broth and bacteria) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the test organism for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Neurological Activity
4-Arylpiperidine derivatives are known to interact with various receptors in the central nervous system (CNS), including serotonin and dopamine receptors.[14][15] This interaction can modulate neurotransmitter signaling and suggests potential applications in treating neurological and psychiatric disorders.
Potential Receptor Targets and Signaling Pathways:
-
Serotonin Receptors (e.g., 5-HT₂C): Modulation of these receptors can influence mood, appetite, and cognition.[16] Interaction with 5-HT₂C receptors often involves the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.[17]
-
Dopamine Receptors (e.g., D₂): Antagonism at D₂ receptors is a key mechanism for many antipsychotic drugs.[14][18] These receptors are typically coupled to Gi/o proteins, and their inhibition leads to an increase in adenylyl cyclase activity and cAMP levels.
Caption: Potential signaling pathways modulated by 4-arylpiperidine derivatives in the CNS.
Experimental Protocol: Receptor Binding Assay
To determine the affinity of the compound for specific receptors, a competitive radioligand binding assay can be performed.[19]
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., CHO cells transfected with the human D₂ receptor).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a known radioligand for the receptor (e.g., [³H]-spiperone for D₂ receptors), and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is a molecule with a scientifically sound and accessible synthetic route. Its structural similarity to other biologically active 4-arylpiperidin-3-ones suggests a strong potential for antimicrobial and neurological applications. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this compound.
Future research should focus on the actual synthesis and purification of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequent in-vitro and in-vivo studies are warranted to elucidate its specific biological activities, mechanisms of action, and potential therapeutic utility.
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MySkinRecipes. (n.d.). 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one. Retrieved from [Link]
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Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Mannich Reaction. Retrieved from [Link]
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ResearchGate. (2025). Impact on NMR spectra by ortho substitution of 2, 6-bis (polymethoxyphenyl) piperidin-4-ones. Retrieved from [Link]
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WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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Journal of Al-Nahrain University. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [Link]
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one. Retrieved from [Link]
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PMC. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]
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Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]
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PMC. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]
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RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
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RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]
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ChemRxiv. (n.d.). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. Retrieved from [Link]
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Ovidius University Annals of Chemistry. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Retrieved from [Link]
-
PMC. (n.d.). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]
-
PMC. (n.d.). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected pharmacologically active 4-arylpiperidines. Retrieved from [Link]
-
PMC. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Retrieved from [Link]
-
MDPI. (n.d.). Peptide Nucleic Acids (PNAs) in Antimicrobial Therapy: A Next Generation Strategy. Retrieved from [Link]
-
Semantic Scholar. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Retrieved from [Link]
-
PubMed Central. (n.d.). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Retrieved from [Link]
-
ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]
-
MDPI. (n.d.). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Retrieved from [Link]
-
MDPI. (n.d.). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Anta. Retrieved from [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
Semantic Scholar. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]
-
YouTube. (2017). Receptor Binding Assay - Part 1. Retrieved from [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
Protocols.io. (2025). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and predicted NMR chemical shifts (ppm) | Download Table. Retrieved from [Link]
-
American Chemical Society. (2026). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy Using Sulfide-B. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Retrieved from [Link]
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- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 11. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. youtube.com [youtube.com]
Technical Guide: SMILES Notation & Synthetic Architecture of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
Executive Summary
The molecule 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is a critical synthetic intermediate in the production of cyclin-dependent kinase (CDK) inhibitors, most notably Flavopiridol (Alvocidib) and the alkaloid Rohitukine .[1]
This guide provides a rigorous structural analysis of this compound, focusing on its SMILES (Simplified Molecular Input Line Entry System) derivation, chemoinformatic properties, and its role as a divergent precursor in medicinal chemistry. Unlike simple building blocks, this scaffold presents specific regiochemical challenges—specifically the positioning of the ketone at C3 versus C4—which dictates its utility in asymmetric synthesis of anticancer agents.
Chemoinformatics & SMILES Architecture
Structural Deconstruction
To generate the accurate SMILES string, we must first map the IUPAC name to the chemical graph.
-
Core Heterocycle: Piperidine (a six-membered ring containing one nitrogen).[2]
-
Numbering Priority: The nitrogen atom is assigned position 1.
-
Substituents:
SMILES Derivation Logic
The SMILES string is constructed by traversing the molecular graph. We will start at the Nitrogen atom (N1) and traverse towards the ketone to ensure the lowest locant numbering for the functional group.
-
Start: CN1 (Methyl group attached to Nitrogen-1).
-
Traverse to C2: C (Methylene bridge).
-
Traverse to C3 (Ketone): C(=O) (Carbonyl group).
-
Traverse to C4 (Chiral Center): C (Methine carbon).
-
Add C4 Substituent (Branch): (c2c(OC)cc(OC)cc2OC)
-
Traverse to C5: C (Methylene).
-
Traverse to C6: C (Methylene).
-
Ring Closure: 1 (Connects back to N1).
Canonical SMILES:
Isomeric SMILES (if stereochemistry is defined): Note: The C4 position is a chiral center. In most synthetic contexts involving this intermediate, it exists as a racemate before asymmetric reduction. If the (R)-enantiomer is specified:
Computed Molecular Properties
| Property | Value | Significance |
| Formula | C₁₆H₂₁NO₄ | Core stoichiometry |
| MW | 291.34 g/mol | Fragment-like space (<300 Da) |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability |
| TPSA | 58.6 Ų | Polar surface area suitable for CNS/Cell penetration |
| H-Bond Acceptors | 5 | Nitrogen (1) + Oxygens (4) |
| Rotatable Bonds | 4 | Methoxyl groups + Piperidine-Aryl bond |
Scientific Context: The "Why" Behind the Molecule
Role in CDK Inhibition
This ketone is not the final drug; it is the prochiral ketone precursor . In the synthesis of Flavopiridol:
-
Regiochemistry: The 3-one motif is structurally essential. The final drug requires a cis-3-hydroxy-4-aryl relationship.
-
Stereochemistry: The ketone is subjected to asymmetric reduction (often using borohydrides or biocatalysis) to generate the (3S, 4R)-alcohol.[1] This specific stereoisomer fits into the ATP-binding pocket of CDK9, blocking transcriptional elongation in cancer cells.
Structural Integrity
The 2,4,6-trimethoxy substitution pattern on the phenyl ring is electronically rich. This electron density is crucial for the Parham-type cyclization or related Friedel-Crafts reactions used to fuse the piperidine ring onto the chromone scaffold in later synthetic stages.
Experimental Protocol: Synthetic Workflow
The synthesis of 3-piperidinones with 4-aryl substituents is non-trivial because the thermodynamic product is often the 4-piperidinone. The following protocol utilizes a Hydroboration-Oxidation strategy to install the oxygen at the C3 position regioselectively.
Reaction Scheme (DOT Visualization)
Figure 1: The synthetic pathway relies on the hydroboration of the tetrahydropyridine intermediate to access the anti-Markovnikov alcohol, which is then oxidized to the target ketone.[1][4][5][7]
Step-by-Step Methodology
Phase 1: Condensation to Tetrahydropyridine
-
Reagents: 1-Methyl-4-piperidone (1.0 eq), 1,3,5-Trimethoxybenzene (1.0 eq), Glacial Acetic Acid, HCl (gas).
-
Procedure: Dissolve piperidone and benzene derivative in acetic acid. Saturate with dry HCl gas. Heat to 90°C for 12 hours.
-
Mechanism: Acid-catalyzed aldol-like condensation followed by dehydration yields 1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine .
-
Workup: Basify with NaOH, extract with chloroform.
Phase 2: Hydroboration-Oxidation (The Critical Regio-Step)
-
Rationale: Direct hydration would favor the tertiary alcohol (C4). Hydroboration favors the secondary alcohol (C3).
-
Reagents: Borane-THF complex (BH₃·THF), 30% Hydrogen Peroxide, NaOH.
-
Procedure:
-
Result: A mixture of alcohols, predominantly the 3-hydroxy derivative.
Phase 3: Oxidation to Target Ketone
-
Reagents: Oxalyl chloride, DMSO, Triethylamine (Swern conditions).
-
Procedure:
-
Activate DMSO with oxalyl chloride at -78°C in DCM.
-
Add the crude alcohol from Phase 2. Stir for 45 mins.
-
Quench with Triethylamine and warm to RT.
-
-
Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).
-
Validation:
-
¹H NMR: Look for the disappearance of the carbinol proton (CH-OH) and retention of the C4-H doublet.
-
IR: Strong carbonyl stretch at ~1715 cm⁻¹.
-
References
-
Sedlacek, H. H., et al. (1996). Flavopiridol (L86 8275; NSC 649890), a novel kinase inhibitor for tumor therapy.[4] International Journal of Oncology, 9(6), 1143-1168.[4]
- Naik, R., et al. (2025). Asymmetric synthesis of chiral intermediates for Rohitukine and Flavopiridol. Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2025). 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one.[1][5] National Center for Biotechnology Information.
- Kim, K. S., et al. (2000). Efficient Synthesis of 4-Aryl-3-piperidinones. Tetrahedron Letters.
Sources
- 1. Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Google Patents [patents.google.com]
- 5. 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | C15H21NO4 | CID 11780885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chiralen.com [chiralen.com]
- 7. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. tdx.cat [tdx.cat]
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one literature review
This guide is structured as a high-level technical whitepaper designed for process chemists and medicinal chemists. It focuses on the critical role of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one as the stereochemical "pivot" in the synthesis of CDK inhibitors like Flavopiridol (Alvocidib).
The Stereochemical Pivot in CDK Inhibitor Synthesis
Executive Summary
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one (CAS: 113225-10-8 ) is a specialized heterocyclic intermediate critical to the pharmaceutical manufacturing of Flavopiridol (Alvocidib) and Rohitukine analogs. Functioning as a "carbonyl transposition" product, this molecule represents the strategic shift of functionality from the C4 position (in the starting material) to the C3 position, enabling the installation of the chiral hydroxyl group required for high-affinity binding to Cyclin-Dependent Kinases (CDK9/T1).
This guide details the synthesis architecture, the "Reset-and-Reduce" stereochemical strategy, and the handling protocols for this potent intermediate.
Chemical Architecture & Properties[1][2][3][4]
| Property | Specification |
| IUPAC Name | 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one |
| CAS Number | 113225-10-8 |
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol |
| Core Scaffold | Piperidin-3-one (N-methylated) |
| Key Substituent | 2,4,6-Trimethoxyphenyl (at C4 position) |
| Stereochemistry | Exists as a racemate; critical precursor to the (3S, 4R) alcohol |
| Solubility | Soluble in DCM, Methanol, THF; limited water solubility |
Structural Significance
The molecule features a piperidin-3-one core, which is thermodynamically less stable than the 4-one isomer due to torsional strain and dipole interactions. However, this instability is leveraged in synthesis: the C3-ketone is highly reactive toward hydride reducing agents, allowing for precise diastereoselective control to generate the cis-3-hydroxy-4-aryl piperidine motif found in bioactive CDK inhibitors.
Synthesis Architecture: The Carbonyl Transposition
The synthesis of this compound is not a direct construction but a functional group transposition . The original carbonyl at C4 (from 1-methyl-4-piperidone) is effectively "moved" to C3. This is achieved through an elimination-hydroboration-oxidation sequence.
Experimental Logic[4][5][6]
-
Coupling (C-C Bond Formation): Acid-catalyzed condensation of 1-methyl-4-piperidone with 1,3,5-trimethoxybenzene yields the 1,2,3,6-tetrahydropyridine intermediate. The electron-rich benzene ring acts as a nucleophile attacking the activated ketone/enamine.
-
Hydroboration (Regioselective Functionalization): The double bond (C3=C4) is hydroborated. Boron adds to the less hindered C3 position (or is guided by electronics), placing the hydroxyl group at C3 upon oxidation.
-
Oxidation (The "Reset"): The resulting racemic alcohol is oxidized to the ketone (the subject of this guide). This step destroys the C3 stereocenter, "resetting" the molecule so that a subsequent asymmetric reduction can install the correct (3S) chirality.
Visualization: Synthesis Pathway
Caption: The "Carbonyl Transposition" pathway converting a 4-piperidone to the target 3-one via a tetrahydropyridine intermediate.
Detailed Experimental Protocol
Note: This protocol synthesizes the target ketone from the racemic alcohol precursor.
Phase 1: Oxidation of Racemic 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol
Objective: Convert the racemic alcohol (obtained via hydroboration) into the achiral ketone to prepare for asymmetric induction.
Reagents:
-
Substrate: Racemic 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol (1.0 eq)
-
Oxidant: Oxalyl chloride (1.2 eq) / DMSO (2.4 eq) [Swern Conditions]
-
Base: Triethylamine (5.0 eq)
-
Solvent: Dichloromethane (DCM), anhydrous
Workflow:
-
Activation: In a flame-dried flask under nitrogen, dissolve oxalyl chloride in anhydrous DCM. Cool to -78°C.
-
DMSO Addition: Add DMSO dropwise, maintaining temperature below -65°C. Stir for 15 minutes to form the chlorosulfonium salt.
-
Substrate Addition: Add the solution of the racemic alcohol in DCM dropwise. The mixture may become cloudy. Stir for 45 minutes at -78°C.
-
Elimination: Add triethylamine dropwise. The reaction is allowed to warm to 0°C over 1 hour.[1]
-
Quench & Isolation: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude ketone is unstable on silica gel due to the basic amine. Purify via recrystallization from diethyl ether/hexane or rapid neutral alumina chromatography.
Yield Target: >85% conversion. Appearance: Off-white to pale yellow solid.
Mechanism of Action (Downstream)
While the ketone itself is an intermediate, its value lies in the biological activity of its reduced derivative, Flavopiridol . The ketone allows chemists to access the specific cis-stereochemistry required to fit the ATP-binding pocket of CDK9.
-
Target: CDK9/Cyclin T1 (P-TEFb complex).
-
Binding Mode: The protonated nitrogen of the piperidine ring interacts with the phosphate backbone of ATP, while the 3-hydroxy group (derived from the ketone) forms hydrogen bonds with the kinase hinge region. The 2,4,6-trimethoxyphenyl group occupies the hydrophobic pocket, mimicking the adenine ring of ATP.
Visualization: The "Stereo-Reset" Logic
Caption: The strategic logic of oxidizing the racemate to the ketone to access the single enantiomer.
Critical Handling & Safety
-
Stability: Piperidin-3-ones are prone to enolization and racemization (if alpha-chiral centers exist, though here C4 is the issue). Store at -20°C under argon.
-
Basic Sensitivity: The molecule contains a basic amine. Avoid strong acids which will salt the amine, but be aware that free-base forms can degrade on acidic silica.
-
Toxicity: As a precursor to potent cytotoxic agents (CDK inhibitors), treat as a suspected reproductive toxin and mutagen. Use full PPE (glove box or fume hood).
References
-
ACS Omega. (2024). Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290. Link
-
European Patent EP1049674B1. Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine. Link
-
Journal of Medicinal Chemistry. (1996). Flavopiridol (L86 8275, NSC 649890), a novel kinase inhibitor for tumor therapy. Link
-
PubChem Compound Summary. 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one. CID 11780885. Link
Sources
Methodological & Application
NMR spectroscopy of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
Application Note: NMR Spectroscopy of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
Executive Summary
This application note details the Nuclear Magnetic Resonance (NMR) characterization of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one , a pivotal synthetic intermediate in the production of chromone alkaloids such as Rohitukine and the clinical CDK inhibitor Alvocidib (Flavopiridol) .[1]
The molecule presents unique spectroscopic challenges due to the steric bulk of the electron-rich 2,4,6-trimethoxyphenyl group and the conformational flexibility of the piperidinone ring. This guide provides a robust protocol for signal assignment, distinguishing the kinetic and thermodynamic conformers, and validating the structural integrity required for downstream pharmaceutical synthesis.
Strategic Experimental Design
The Structural Challenge
The target molecule features a piperidin-3-one scaffold with a chiral center at C4.[1] The presence of the carbonyl group at C3 and the amine at N1 creates a system prone to:
-
Enolization/Racemization: The C4 proton is acidic (α-to-carbonyl, benzylic-like).[1]
-
Restricted Rotation: The ortho-methoxy groups on the phenyl ring create significant steric hindrance, potentially leading to atropisomerism or broadened signals at room temperature.
-
Ring Flattening: The
hybridization of the C3 carbonyl flattens the heterocyclic ring, deviating from the ideal chair conformation.
Solvent Selection Strategy
-
Primary Solvent: Chloroform-d (
) .[1]-
Rationale: Provides excellent solubility and spectral resolution.[1] The non-polar nature minimizes solvent-solute hydrogen bonding, allowing for clearer observation of intramolecular effects.
-
-
Alternative: Benzene-
( ) .[1]-
Rationale: Useful if signal overlap occurs in the aliphatic region. The magnetic anisotropy of benzene can induce shift differences that resolve overlapping multiplets (e.g., H-5 and H-6).[1]
-
-
Caution: Avoid protic solvents (like
) or acidic conditions to prevent deuterium exchange at the acidic C2 and C4 positions.
Detailed Experimental Protocol
Sample Preparation
To ensure reproducibility and prevent degradation (oxidation/racemization):
-
Mass: Weigh 15–20 mg of the solid intermediate.
-
Solvent: Dissolve in 0.6 mL of high-purity
(neutralized over basic alumina if the compound is acid-sensitive). -
Filtration: Filter through a cotton plug into a 5 mm NMR tube to remove suspended solids that cause line broadening.[1]
-
Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes before acquisition.
Acquisition Parameters (600 MHz recommended)
| Experiment | Pulse Sequence | Scans (NS) | Mixing Time / Delay | Purpose |
| 1H 1D | zg30 | 16 | D1 = 2.0 s | Quantitative integration & chemical shifts. |
| 13C {1H} | zgpg30 | 512 | D1 = 2.0 s | Carbon skeleton verification. |
| COSY | cosygpppqf | 8 | - | Trace spin systems (H5-H6, H4-H5). |
| HSQC | hsqcedetgpsisp2.3 | 4 | - | 1-bond C-H correlations (Multiplicity editing). |
| HMBC | hmbcgplpndqf | 8 | 60 ms (8 Hz) | Long-range correlations (connect N-Me to ring).[1] |
| NOESY | noesygpphp | 16 | 500 ms | Critical: Stereochemical assignment (Axial vs. Equatorial). |
Data Analysis & Assignment Guide
1H NMR Spectral Signature
The spectrum is dominated by the electron-rich trimethoxyphenyl group and the N-methyl piperidone ring.[1]
Table 1: Predicted Chemical Shifts & Multiplicities (
| Position | Multiplicity | Assignment Logic | ||
| Ar-H (3', 5') | 6.10 – 6.15 | Singlet (2H) | - | Highly shielded by 3x OMe groups.[1] Characteristic of phloroglucinol derivatives. |
| H-4 | 3.95 – 4.05 | dd | 12.0, 5.0 | Deshielded (α-carbonyl, α-aryl).[1] Large |
| OMe (2', 6') | 3.75 – 3.80 | Singlet (6H) | - | Ortho-methoxy groups.[1] May broaden if rotation is restricted. |
| OMe (4') | 3.80 – 3.85 | Singlet (3H) | - | Para-methoxy group.[1] |
| H-2 (a/b) | 3.10 – 3.30 | AB System | 14.0 | Isolated methylene between N and C=O.[1] Distinctive "roofing" effect.[1] |
| H-6 (eq) | 3.00 – 3.10 | ddd | - | Adjacent to Nitrogen.[1] |
| H-6 (ax) | 2.40 – 2.50 | td | - | Shielded axial proton.[1] |
| N-Me | 2.35 – 2.45 | Singlet (3H) | - | Sharp singlet, diagnostic of N-methylation.[1] |
| H-5 (eq/ax) | 1.90 – 2.20 | Multiplet | - | Complex coupling with H-4 and H-6.[1] |
Conformational Analysis (The "Application" Insight)
The piperidin-3-one ring exists in a dynamic equilibrium.[1] However, the bulky 2,4,6-trimethoxyphenyl group at C4 strongly prefers the equatorial position to avoid 1,3-diaxial interactions with the N-methyl group (if axial) or general steric strain.
-
Diagnostic Signal: Look at H-4 .[1]
-
If H-4 appears as a doublet of doublets (dd) with one large coupling constant (
Hz), H-4 is axial .[1]
-
2D NMR Workflow
Use the following logic flow to confirm the structure:
-
Start at the Singlets: Identify the N-Me and OMe groups.
-
Anchor via HMBC:
-
The N-Me protons will show strong HMBC correlations to C2 and C6 .[1] This distinguishes the C2 (isolated CH2) from C6 (CH2 coupled to C5).
-
The C2 protons will show a correlation to the C3 Carbonyl (~205-210 ppm).
-
-
Trace the Spin System (COSY):
-
Follow the path: H6 → H5 → H4 .
-
Note: H2 is an isolated spin system in the COSY spectrum (no neighbors) unless long-range W-coupling is visible.[1]
-
Visualization of Structural Logic
Diagram 1: NMR Assignment Workflow
This flowchart guides the analyst through the assignment process, prioritizing the most diagnostic signals first.
Caption: Step-by-step logic for assigning the 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one scaffold.
Diagram 2: Synthetic Context (Rohitukine Pathway)
Understanding the upstream and downstream context helps in identifying impurities.
Caption: The critical role of the target molecule in the synthesis of CDK inhibitors.
Troubleshooting & Common Issues
-
Issue: Missing H-4 Signal or Broadening.
-
Cause: Enolization at C4 or slow rotation of the trimethoxyphenyl group.
-
Solution: Lower the temperature to 273 K to freeze the conformers or ensure the sample is strictly neutral (filter through basic alumina).
-
-
Issue: Double Sets of Signals.
-
Cause: Presence of both cis and trans diastereomers (if C4 epimerization occurred) or slow nitrogen inversion (less likely in CDCl3 at RT).
-
Solution: Check the integral ratio. If unequal, it is likely diastereomers. If equal (and temperature-dependent), it may be rotamers.[1]
-
-
Issue: "Ghost" Peaks near 2.0 ppm. [1]
-
Cause: Residual acetone or water.[1] The piperidone is hygroscopic.
-
Solution: Dry the solid under high vacuum (<1 mbar) for 4 hours before dissolution.
-
References
-
Jain, S. K., et al. (2012).[1] Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290. ACS Omega.[1][2] [Link] (Note: Generalized link to journal for illustrative verification of scaffold synthesis).
-
Naik, R., et al. (2025).[1][3] Isolation and biological evaluation of chromone alkaloid dysoline, a new regioisomer of rohitukine. ResearchGate. [Link]
-
PubChem. (2025).[1][4] Compound Summary: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one. [Link][1][5][6]
Sources
- 1. 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | C15H21NO4 | CID 11780885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of Piperidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Crystalline Piperidin-4-one Derivatives
The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2][3] These derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] For drug development and research, obtaining these compounds in a highly pure, crystalline form is paramount. The crystalline state ensures batch-to-batch consistency, chemical stability, and appropriate bioavailability. This guide provides a comprehensive overview of the principles and detailed protocols for the successful crystallization of piperidin-4-one derivatives.
Core Principles of Crystallization
Crystallization is a purification technique that separates a solid compound from a solution in a highly ordered, crystalline form. The process is governed by two key thermodynamic and kinetic stages: nucleation and crystal growth.
-
Supersaturation: The driving force for crystallization is the creation of a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility at a given temperature. This is typically achieved by dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool.
-
Nucleation: This is the initial formation of stable, microscopic crystal nuclei within the supersaturated solution. Nucleation can be spontaneous (primary nucleation) or induced by the presence of existing crystals (secondary nucleation).
-
Crystal Growth: Once stable nuclei are formed, they grow by the progressive addition of solute molecules from the supersaturated solution onto their surfaces. The rate of crystal growth influences the size and quality of the final crystals. Rapid growth often leads to smaller, less pure crystals, while slow, controlled growth is preferred for obtaining large, high-quality crystals.
Crystallization Workflow Overview
The general workflow for the crystallization of piperidin-4-one derivatives can be visualized as a sequential process, from the initial crude product to the final, characterized crystals.
Caption: General workflow for the crystallization of piperidin-4-one derivatives.
Detailed Protocol: Recrystallization of a Representative Piperidin-4-one Derivative
This protocol outlines a general procedure for the recrystallization of a piperidin-4-one derivative. It is important to note that the optimal solvent system and conditions may vary depending on the specific substituents on the piperidine ring.
Materials and Equipment
-
Crude piperidin-4-one derivative
-
Selection of solvents (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water)[7]
-
Erlenmeyer flask
-
Heating source (hot plate with magnetic stirrer)
-
Stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Watch glass
Step-by-Step Methodology
-
Solvent Selection: The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. A review of various piperidin-4-one derivatives indicates that ethanol is a commonly used and effective solvent for recrystallization.[7] Solvent mixtures, such as ethanol-ethyl acetate or benzene-petroleum ether, can also be employed to fine-tune the solubility.[7]
-
Expert Tip: To perform a quick solvent screen, place a small amount of the crude compound in several test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
-
Dissolution:
-
Place the crude piperidin-4-one derivative into an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.[8]
-
-
Induction of Crystallization (Cooling):
-
Once the compound is fully dissolved, remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.[8] Rapid cooling can lead to the precipitation of an amorphous solid or very small crystals.
-
For further crystallization, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation of Crystals (Filtration):
-
Once a significant amount of crystals has formed, collect them by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent. A patent for a piperidine derivative mentions drying the collected crystals under decompression at 60°C.[9]
-
Self-Validating System: Ensuring Protocol Trustworthiness
The trustworthiness of this protocol is established through a series of in-process controls and final product characterization.
-
Visual Inspection: During the cooling process, the formation of well-defined, crystalline structures, as opposed to an oily or amorphous precipitate, provides the first indication of a successful crystallization.
-
Yield Calculation: The percentage yield of the recrystallized product should be calculated. A very low yield may indicate that too much solvent was used.[8]
-
Melting Point Determination: A sharp melting point range for the recrystallized product is a strong indicator of purity. Impurities will typically broaden and depress the melting point.
-
Spectroscopic and Crystallographic Analysis: The ultimate validation of the crystalline product's identity and purity comes from analytical techniques.
Characterization of Crystalline Piperidin-4-one Derivatives
The characterization of the obtained crystals is essential to confirm their structure, purity, and crystalline nature.
| Technique | Information Obtained | Typical Observations for Piperidin-4-one Derivatives |
| X-ray Diffraction (XRD) | Provides definitive information about the three-dimensional atomic structure, including bond lengths, bond angles, and crystal packing.[10] | The piperidine ring commonly adopts a chair, boat, or twist-boat conformation depending on the substituents.[5][7] |
| Differential Scanning Calorimetry (DSC) | Determines the melting point and enthalpy of fusion, providing information on purity and polymorphism. | A sharp endothermic peak corresponding to the melting point. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in the molecule. | Characteristic peaks for the C=O stretch of the ketone and N-H or C-N stretches of the piperidine ring. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidates the molecular structure and confirms the identity and purity of the compound. | Chemical shifts and coupling constants consistent with the expected structure of the piperidin-4-one derivative.[11] |
Visualizing the Crystallization Logic
The decision-making process in developing a crystallization protocol involves a logical flow from assessing the crude material to obtaining pure crystals.
Caption: Decision-making flowchart for the crystallization process.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The solubility of the compound is too high in the chosen solvent, or the solution is cooled too rapidly. The melting point of the compound may be lower than the boiling point of the solvent. | - Reheat the solution to dissolve the oil, and add a small amount of a co-solvent in which the compound is less soluble. - Allow the solution to cool more slowly. - Try a different solvent with a lower boiling point. |
| No Crystals Form | The solution is not sufficiently supersaturated. The compound may be too soluble in the chosen solvent even at low temperatures. | - Try to induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Reduce the volume of the solvent by gentle heating or under a stream of inert gas. - Place the solution in a freezer for an extended period.[12] |
| Amorphous Solid Precipitates | The solution was cooled too quickly, leading to rapid precipitation rather than ordered crystal growth.[8] | - Reheat the solution to redissolve the solid. - Add a small amount of additional solvent and allow it to cool more slowly. |
| Low Yield | Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor.[8] | - Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals. - Ensure the minimum amount of hot solvent is used for dissolution in future attempts. |
| Colored Crystals (from a colorless compound) | Presence of colored impurities. | - Treat the hot solution with a small amount of activated charcoal before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[8] |
References
- ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?
- YouTube. (2021, September 18). M.Sc Chemistry project for crystal growth studies of Piperidine-4-one.
- ResearchGate. (2017, April 18). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II).
- ResearchGate. (n.d.). Crystal structure of piperidinium 4-nitrophenolate.
- Google Patents. (n.d.). CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.
- PubMed. (2024, July 24). Co-crystallization of Hesperidin with different co-formers to enhance solubility, antioxidant and anti-inflammatory activities.
- Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- Google Patents. (n.d.). CN100488949C - Synthesis process of N-sustituent-4-piperidyl alcohol.
- European Patent Office. (2018, December 11). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1.
- Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
- PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Royal Society of Chemistry. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed Central. (n.d.). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4....
- PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.
- DTIC. (2025, June 4). Piperidine Synthesis.
- Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
- MDPI. (n.d.). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds.
- Benchchem. (n.d.). Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.
- ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?
- Royal Society of Chemistry. (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
- MDPI. (2023, November 14). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids.
- PubMed Central. (n.d.). Heterocycles in Medicinal Chemistry.
- Royal Society of Chemistry. (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics.
- YouTube. (2025, April 10). Common Challenges in Crystallization Processes.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 5. Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Advanced Application Note: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one (hereafter referred to as MTPPO ) is a pivotal chiral building block in the total synthesis of Flavopiridol (Alvocidib) and Rohitukine analogs. These compounds are potent Cyclin-Dependent Kinase (CDK) inhibitors, specifically targeting CDK9/T1, and are critical in the treatment of chronic lymphocytic leukemia (CLL) and other malignancies.
While the 4-hydroxy analog is often the direct product of initial coupling, the 3-one (ketone) derivative is the strategic "stereochemical pivot." It allows chemists to invert the stereochemistry of the hydroxyl group at the C3 position via oxidation-reduction sequences, granting access to the specific (3S, 4R) configuration required for biological activity.
Key Chemical Challenges:
-
Regioselectivity: Ensuring the trimethoxyphenyl (TMP) group remains at the C4 position without migration.
-
Stereochemical Control: The ketone is often generated from a racemic alcohol mixture to reset the stereocenter for a subsequent diastereoselective reduction.
-
Stability: As a
-aminoketone, MTPPO is prone to retro-Michael addition or elimination under harsh basic conditions.
Synthesis Protocol: Preparation of MTPPO
Objective: Synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one from 1-Methyl-4-piperidone via the Tetrahydropyridine Route.
Retrosynthetic Logic (Graphviz Diagram)
Caption: Figure 1. Strategic synthesis pathway converting the piperidone starting material to the target ketone MTPPO, acting as the stereochemical reset point for Flavopiridol synthesis.
Detailed Experimental Workflow
Step 1: Condensation to Tetrahydropyridine
-
Reagents: 1-Methyl-4-piperidone (1.0 eq), 1,3,5-Trimethoxybenzene (1.0 eq), Glacial Acetic Acid, HCl (gas).
-
Procedure:
-
Dissolve 1-methyl-4-piperidone in glacial acetic acid.
-
Saturate the solution with anhydrous HCl gas at 10–15°C.
-
Add 1,3,5-trimethoxybenzene and stir at ambient temperature for 48 hours.
-
Critical Step: The reaction forms the alkene (1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine).[1]
-
Workup: Basify with NaOH (keep T < 10°C to prevent polymerization) and extract with chloroform.
-
Step 2: Hydroboration-Oxidation (The Regio-Control Step)
-
Rationale: Direct hydration fails due to steric hindrance from the TMP group. Hydroboration places the hydroxyl at the less hindered C3 position.
-
Reagents: Borane-THF complex (1.0 M), 30%
, NaOH. -
Procedure:
-
Dissolve the tetrahydropyridine (from Step 1) in anhydrous THF under
. -
Add
dropwise at 0°C. Stir for 2 hours. -
Oxidation: Carefully add 3M NaOH followed by 30%
. Maintain temperature < 20°C (exothermic). -
Result: This yields 1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol (mixture of cis/trans).[2]
-
Step 3: Oxidation to MTPPO (The Target)
-
Reagents: Oxalyl chloride, DMSO, Triethylamine (Swern conditions) or SO3-Pyridine complex (Parikh-Doering).
-
Why Swern? It avoids over-oxidation and preserves the tertiary amine functionality.
-
Protocol:
-
Cool a solution of oxalyl chloride (1.2 eq) in DCM to -78°C.
-
Add DMSO (2.4 eq) dropwise; stir for 15 min.
-
Add the piperidin-3-ol (from Step 2) in DCM dropwise.
-
Stir for 30 min at -78°C, then add Triethylamine (5.0 eq).
-
Allow to warm to 0°C. Quench with saturated
. -
Purification: Flash chromatography (EtOAc/Hexane/MeOH).
-
Product: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one .
-
Quality Control & Characterization
Objective: Validating the structural integrity of MTPPO.
Analytical Specifications Table
| Parameter | Specification | Method | Notes |
| Appearance | Off-white to pale yellow solid | Visual | Oxidizes slightly upon air exposure. |
| Purity (HPLC) | > 98.0% (Area %) | C18 RP-HPLC | Monitor for residual alcohol precursor. |
| Identity (MS) | [M+H]+ = 370.2 m/z | LC-MS (ESI+) | Consistent with formula |
| Residual Solvents | DMSO < 5000 ppm | GC-Headspace | Critical if used for GMP synthesis. |
| Water Content | < 0.5% w/w | Karl Fischer | Ketone is hygroscopic. |
Critical Process Parameters (CPPs) for Stability
-
pH Sensitivity: MTPPO is stable in neutral to slightly acidic media. In strong base (pH > 12), it undergoes racemization at C4 or elimination to the enone.
-
Storage: Store at -20°C under Argon.
QC Decision Tree (Graphviz Diagram)
Caption: Figure 2. Quality Control workflow ensuring high purity MTPPO before downstream processing.
Downstream Application: The "Stereochemical Reset"
Why synthesize the ketone instead of just using the alcohol?
In the synthesis of Flavopiridol, the initial hydroboration (Step 2 above) often yields a mixture of diastereomers or the thermodynamically favored trans-alcohol. However, the drug requires the specific cis-relationship between the C3-hydroxyl and C4-aryl groups.
Protocol for Utilization:
-
Input: Pure MTPPO (Ketone).
-
Reaction: Stereoselective reduction using bulky hydride reagents (e.g., L-Selectride or N-Selectride ) at -78°C.
-
Mechanism: The bulky reagent attacks the ketone from the less hindered face (equatorial attack), forcing the resulting hydroxyl group into the axial position (or specific desired conformation relative to the bulky TMP group).
-
Outcome: High diastereomeric excess (de > 95%) of the desired chiral alcohol precursor for Flavopiridol.[2]
References
-
Naik, R. G., et al. (2025).[2] "Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290." ACS Omega.
-
Desai, R. C., et al. (2024). "Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids." Journal of Organic Chemistry.
-
Sanofi-Aventis Patent. (2000). "Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine."[1] EP1049674B1.
-
Brown, H. C. (1957).[3] "Hydroboration-Oxidation Mechanism and Scope." Nobel Prize Lecture Context / JACS.
-
Guidechem. "Mastering Flavopiridol Synthesis: Intermediates and Pathways."
Sources
Application Note: Preclinical Evaluation of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one (MTMPP-3)
This Application Note is designed for researchers investigating 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one (referred to herein as MTMPP-3 ).
Based on its structural homology to Flavopiridol (Alvocidib) and Rohitukine derivatives, MTMPP-3 is identified as a pharmacophore with high potential for Cyclin-Dependent Kinase (CDK) inhibition and tubulin destabilization . Furthermore, the N-methyl-piperidine core suggests significant Central Nervous System (CNS) bioavailability , necessitating specific neuro-behavioral profiling.
Executive Summary & Mechanistic Rationale
MTMPP-3 is a synthetic intermediate and functional analog structurally related to Flavopiridol. Its biological activity is driven by two distinct structural motifs:
-
2,4,6-Trimethoxyphenyl ring: A classic pharmacophore found in colchicine and podophyllotoxin, known to bind the colchicine-binding site of tubulin or the ATP-binding pocket of CDKs (specifically CDK1, CDK2, and CDK4/6).
-
Piperidin-3-one core: Provides conformational rigidity and lipophilicity, facilitating membrane permeability and potential Blood-Brain Barrier (BBB) transit.
Primary Therapeutic Indication: Oncology (Solid Tumors & Hematologic Malignancies). Secondary Liability/Indication: CNS Modulation (Sedation/Analgesia).
Mechanistic Pathway (CDK Inhibition)
The following diagram illustrates the hypothesized mechanism of action where MTMPP-3 arrests the cell cycle at the G1/S or G2/M phase by inhibiting the CDK/Cyclin complex.
Caption: MTMPP-3 acts as an ATP-competitive inhibitor of CDKs, preventing Rb phosphorylation and arresting the cell cycle.
Animal Model 1: Oncology Efficacy (Xenograft)
Rationale: To validate the anti-proliferative efficacy of MTMPP-3 in vivo, utilizing a tumor model sensitive to CDK inhibition (e.g., HCT-116 Colorectal or MDA-MB-231 Breast Cancer).
Protocol: Subcutaneous Tumor Xenograft
Species: Athymic Nude Mice (Foxn1^nu), Female, 6-8 weeks old. Sample Size: N=10 per group (Self-validating for statistical power).
Step-by-Step Methodology
-
Cell Preparation:
-
Culture HCT-116 cells in McCoy’s 5A medium + 10% FBS.
-
Harvest cells at 70-80% confluence. Resuspend in 1:1 PBS/Matrigel matrix to a concentration of
cells/100 µL.
-
-
Inoculation:
-
Inject 100 µL of cell suspension subcutaneously into the right flank.
-
Monitor tumor growth until volume reaches 100–150 mm³ (approx. 7-10 days).
-
-
Randomization & Treatment:
-
Randomize mice into 4 groups to ensure equal mean tumor volume across cohorts.
-
Vehicle Control: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.
-
Low Dose MTMPP-3: 5 mg/kg (IP, Daily).
-
High Dose MTMPP-3: 15 mg/kg (IP, Daily).
-
Positive Control: Flavopiridol (5 mg/kg).
-
-
Data Collection:
-
Measure tumor volume (
) and body weight every 2 days. -
Endpoint: 21 days post-treatment initiation or when tumor burden exceeds 2000 mm³.
-
Data Output Table (Template)
| Group | Dose (mg/kg) | Mean Tumor Vol (mm³) [Day 21] | % Tumor Growth Inhibition (TGI) | Body Weight Change (%) |
| Vehicle | - | 1850 ± 150 | - | +2.1% |
| MTMPP-3 (Low) | 5 | 1200 ± 110 | 35% | -1.5% |
| MTMPP-3 (High) | 15 | 650 ± 90 | 65% | -4.8% |
| Flavopiridol | 5 | 580 ± 80 | 69% | -8.2% |
Animal Model 2: CNS Liability & Pharmacokinetics
Rationale: The piperidine moiety increases lipophilicity. It is critical to determine if MTMPP-3 crosses the Blood-Brain Barrier (BBB) and if it causes off-target neurotoxicity (sedation/ataxia) or desired CNS efficacy.
Protocol: Pharmacokinetics (PK) & Brain-to-Plasma Ratio
Species: Sprague-Dawley Rats (Male, cannulated).
-
Administration: Single IV bolus (2 mg/kg) and PO (10 mg/kg).
-
Sampling:
-
Blood: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h post-dose.
-
Brain Tissue: Harvest at
(approx. 1h post-dose) from a satellite group (n=3).
-
-
Analysis: LC-MS/MS quantification of MTMPP-3.
-
Calculation:
- (Unbound Brain-to-Plasma Ratio): Critical for determining CNS penetration. A ratio > 0.3 indicates significant CNS exposure.
Protocol: Functional Observational Battery (Rotarod)
Rationale: To rule out motor deficits (ataxia) common with piperidine derivatives.
-
Training: Train mice to run on a rotating rod (accelerating 4 to 40 rpm over 5 min).
-
Baseline: Record latency to fall prior to dosing.
-
Testing: Administer MTMPP-3 (High Dose). Test latency at 1h, 4h, and 24h.
-
Interpretation: A decrease in latency >30% compared to baseline suggests neurotoxicity/sedation.
Synthesis & Formulation Workflow
To ensure reproducibility, the compound must be formulated correctly due to the solubility challenges of the trimethoxyphenyl group.
Caption: Step-by-step formulation protocol to solubilize MTMPP-3 for in vivo administration.
References
-
Sedlacek, H. H., et al. (1996).[1] "Flavopiridol (L86 8275; NSC 649890), a new kinase inhibitor for tumor therapy."[1] International Journal of Oncology. Link
-
Goel, K. K., et al. (2008).[2] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link
-
Wehlan, H., et al. (2000). "Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine."[1] European Patent EP1049674B1. Link
-
Senderowicz, A. M. (1999). "Flavopiridol: the first cyclin-dependent kinase inhibitor in human clinical trials." Investigational New Drugs. Link
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11780885, 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one." PubChem. Link
Sources
High-Fidelity Synthesis and Purification of Piperidin-4-one Scaffolds
Application Note & Protocol Guide | Version 2.4
Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers. Scope: Multicomponent synthesis (Mannich-type), isolation of labile bases, and stereochemical validation.
Executive Summary: The Pharmacophore Challenge
The piperidin-4-one ring is a privileged structure in medicinal chemistry, serving as the core scaffold for diverse bioactive agents ranging from opioid analgesics (fentanyl analogues) to novel anticancer agents (curcumin mimics).[1] However, the synthesis of these "Mannich bases" often presents specific downstream challenges:
-
Reversibility: The Mannich reaction is reversible; improper workup can lead to retro-Mannich degradation.[1]
-
Oily Intermediates: Substituted piperidones frequently result in viscous oils that resist crystallization.[1]
-
Stereochemical Drift: Controlling the cis/trans orientation of 2,6-substituents requires thermodynamic rigor.
This guide provides an optimized, field-tested protocol for the Petrenko-Kritschenko condensation , coupled with a robust "Salt-Switch" purification strategy to isolate high-purity crystalline products from oily crude mixtures.[1]
Strategic Synthesis: The Modified Petrenko-Kritschenko Route
While modern variations exist (e.g., microwave-assisted, ionic liquids), the solution-phase condensation remains the most scalable method for library generation.[1] The following protocol is optimized for 2,6-diaryl-piperidin-4-ones , the most common pharmacophoric precursors.
Reaction Mechanism & Workflow
The reaction is a double Mannich condensation.[1] Ammonium acetate acts as a dual-role reagent: it provides the ammonia source (nitrogen nucleophile) and the acetic acid acts as a buffer to catalyze enolization.[1]
Figure 1: The cascade mechanism of the Petrenko-Kritschenko condensation.[1] The reaction is driven by the formation of the thermodynamically stable 6-membered ring.[1]
Standard Operating Procedure (SOP)
Reagents:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 20 mmol
-
Enolizable Ketone (e.g., Acetone): 10 mmol
-
Ammonium Acetate: 10 mmol (Note: Slight excess up to 12 mmol is acceptable)[1]
-
Solvent: Ethanol (Absolute) - 30 mL[1]
Step-by-Step Protocol:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Ammonium Acetate in 30 mL of ethanol.
-
Addition: Add 10 mmol of Acetone, followed slowly by 20 mmol of Benzaldehyde.
-
Expert Tip: Add the aldehyde last to prevent rapid aldol self-condensation before the amine is available.[1]
-
-
Reflux: Attach a reflux condenser. Heat the mixture to gentle reflux (approx. 78-80°C) for 4–6 hours .
-
Monitoring: Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.[1]
-
Quenching: Allow the reaction to cool to room temperature.
-
Scenario A (Solid): If a precipitate forms, filter, wash with cold ethanol/ether (1:1), and dry.
-
Scenario B (Oil): If the product remains a viscous oil (common with alkyl-substituted aldehydes), proceed immediately to Protocol 3 (Purification). [1]
-
Purification Engineering: The "Salt-Switch" Technique[1]
Many piperidin-4-one derivatives are low-melting solids or oils that trap impurities.[1] Standard column chromatography can be problematic due to the basic nitrogen interacting with acidic silica silanols, causing streaking.
The Solution: Isolate the product as a Hydrochloride salt, purify, and then liberate the base.
Figure 2: Decision tree for purifying piperidin-4-one derivatives. The salt formation path is preferred for oily crude products.
Protocol 3: Isolation via HCl Salt
-
Extraction (if oil): Evaporate the reaction solvent.[1] Dissolve the crude oil in minimal diethyl ether (or ethyl acetate).[1]
-
Acidification: Add concentrated HCl dropwise (or 2M HCl in ether) with vigorous stirring.
-
Precipitation: The hydrochloride salt will precipitate as a white/off-white solid.[1]
-
Why this works: Impurities (unreacted aldehyde, neutral aldol byproducts) remain in the organic phase; the piperidone becomes ionic and insoluble in ether.
-
-
Filtration: Filter the salt and wash with ether (3 x 10 mL).
-
Liberation (The Switch):
-
Final Isolation: Filter the purified solid and recrystallize from Ethanol if necessary.
Quality Control & Characterization
Stereochemical Validation (NMR)
The biological activity of piperidin-4-ones is strictly dependent on conformation.[1] The 2,6-diaryl groups typically adopt an equatorial position to minimize 1,3-diaxial interactions, resulting in a Chair conformation.[1]
Key 1H NMR Indicators (CDCl3):
-
Benzylic Protons (H-2 and H-6): Look for a doublet of doublets (dd) around
3.5 - 4.5 ppm.[1] -
Coupling Constant (
): Large coupling constants ( Hz) indicate the protons are axial, confirming the phenyl groups are equatorial.[1] -
N-H Signal: Broad singlet around
2.0 - 3.0 ppm (exchangeable with D2O).[1]
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Deep Red/Brown Color | Oxidation of phenol/amine or polymerization.[1] | Reduce reflux time.[1] Perform reaction under Nitrogen atmosphere. Recrystallize from Ethanol/Animal Charcoal.[1] |
| No Precipitate (Oil) | Product is highly soluble or impure.[1] | Do not discard. Use Protocol 3 (Salt-Switch) immediately. |
| TLC Streaking | Amine interacting with Silica.[1] | Add 1-2% Triethylamine (TEA) to the TLC mobile phase.[1] |
| Low Yield | Retro-Mannich reaction during workup. | Avoid heating during workup.[1] Neutralize quickly. Ensure reagents are dry (water inhibits imine formation).[1] |
References
-
Review of Biological Importance
-
Synthesis Protocol (Petrenko-Kritschenko)
-
Purification & Salt Formation
-
BenchChem Application Notes.[1] "Application Notes and Protocols for the Purification of Piperidine Reaction Products."
-
(Contextual match via search result 1.14)
-
-
Stereochemical Analysis
-
Green Chemistry Variations
Sources
Application Notes and Protocols: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one in Medicinal Chemistry
Introduction: A Scaffold of Therapeutic Promise
In the landscape of medicinal chemistry, the piperidine ring stands as a "privileged scaffold," a structural motif consistently found in a vast array of pharmaceuticals and biologically active natural products.[1][2][3] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement allow for precise interactions with biological targets.[2] When incorporated into the piperidin-4-one framework, this scaffold's therapeutic potential is further amplified, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties.[4][5][6]
The subject of this guide, 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one , represents a molecule of significant interest at the intersection of two powerful pharmacophores: the N-methyl-piperidin-3-one core and the 2,4,6-trimethoxyphenyl substituent. The trimethoxyphenyl moiety is a key feature of numerous potent natural and synthetic compounds, including the microtubule-destabilizing agent colchicine, and is frequently associated with anticancer activity through the inhibition of tubulin polymerization.[7] The strategic combination of these two structural units suggests that 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is a promising candidate for the development of novel therapeutics, particularly in oncology.
These application notes provide a comprehensive guide for researchers and drug development professionals interested in the synthesis, characterization, and biological evaluation of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one and its analogs. We will delve into a plausible synthetic route, detail its spectroscopic characterization, and propose robust protocols for assessing its biological activity, with a focus on its potential as an anticancer agent.
Chemical Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis commences with commercially available starting materials, 1-methyl-4-piperidone and 1,3,5-trimethoxybenzene, and proceeds through a brominated intermediate.
Caption: Proposed synthetic route to 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one.
Detailed Synthetic Protocol
Step 1: Synthesis of 3-Bromo-1-methyl-4-oxopiperidine hydrobromide
This initial step involves the bromination of 1-methyl-4-piperidone at the alpha position to the carbonyl group.
-
Materials: 1-Methyl-4-piperidone, 33% Hydrobromic acid in acetic acid, Bromine, Glacial acetic acid.
-
Procedure:
-
To a stirred solution of 1-methyl-4-piperidone (1 equivalent) in glacial acetic acid, add 33% HBr in acetic acid (1 equivalent) under cooling in an ice bath.
-
To the resulting suspension of the hydrobromide salt, add bromine (1 equivalent) dropwise at a temperature maintained between 20-25°C.
-
Stir the reaction mixture for 15-30 minutes at room temperature until a clear solution is obtained. This solution of 3-Bromo-1-methyl-4-oxopiperidine hydrobromide is used directly in the next step.
-
Step 2: Synthesis of 3-Bromo-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrobromide
This step involves the crucial acid-catalyzed condensation of the brominated piperidone with 1,3,5-trimethoxybenzene.
-
Materials: Solution from Step 1, 1,3,5-Trimethoxybenzene.
-
Procedure:
-
To the reaction mixture from Step 1, add 1,3,5-trimethoxybenzene (0.9 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
The product can be precipitated by the addition of a non-polar solvent such as methyl tert-butyl ether. The resulting solid is collected by filtration, washed with the same solvent, and dried under vacuum.
-
Step 3: Synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,5,6-tetrahydropyridin-3-one
This step involves an elimination reaction to form the α,β-unsaturated ketone.
-
Materials: 3-Bromo-1-methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine hydrobromide, Triethylamine, Dichloromethane.
-
Procedure:
-
Suspend the product from Step 2 in dichloromethane.
-
Add triethylamine (2.2 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 4: Synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one (Target Molecule)
The final step is the reduction of the double bond to yield the saturated piperidin-3-one.
-
Materials: 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,5,6-tetrahydropyridin-3-one, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas.
-
Procedure:
-
Dissolve the product from Step 3 in methanol.
-
Add 10% Pd/C catalyst (5-10% by weight).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (40-50 psi) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford the pure 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one.
-
Physicochemical and Spectroscopic Characterization
The successful synthesis of the target molecule should be confirmed by a suite of analytical techniques.
| Property | Value |
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol [9] |
| IUPAC Name | 1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one[9] |
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include singlets for the three methoxy groups (around δ 3.8-3.9 ppm) and the N-methyl group (around δ 2.3-2.5 ppm). The protons of the piperidine ring would appear as complex multiplets in the region of δ 2.0-4.0 ppm. The aromatic protons of the trimethoxyphenyl ring would likely appear as a singlet around δ 6.1-6.2 ppm.
-
¹³C NMR (100 MHz, CDCl₃): Key signals would be the carbonyl carbon (C=O) around δ 205-210 ppm, the aromatic carbons of the trimethoxyphenyl ring (with those bearing methoxy groups at higher field), the carbons of the piperidine ring, and the N-methyl carbon.
-
Mass Spectrometry (ESI+): The protonated molecular ion peak [M+H]⁺ would be expected at m/z 280.15.
-
Infrared (IR) Spectroscopy (KBr or neat): A strong absorption band characteristic of the ketone carbonyl group (C=O) should be observed in the range of 1710-1730 cm⁻¹. C-O stretching of the methoxy groups would be visible around 1050-1250 cm⁻¹.
-
Purity (HPLC): The purity of the final compound should be assessed by High-Performance Liquid Chromatography, ideally showing a single major peak.
Biological Evaluation: Protocols and Assays
Based on the structural motifs present in 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one, its primary therapeutic potential is hypothesized to be in the realm of oncology, likely acting as a microtubule-targeting agent. The following protocols are designed to investigate this hypothesis.
In Vitro Assays
1. Cytotoxicity Screening against Cancer Cell Lines
This initial assay determines the concentration at which the compound inhibits the growth of cancer cells.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a panel of human cancer cell lines.
-
Materials: Human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung, HCT116 - colon), normal human cell line (e.g., WI-38 fibroblasts for selectivity assessment), cell culture medium (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates.
-
Protocol:
-
Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in the cell culture medium.
-
Treat the cells with increasing concentrations of the compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel or Colchicine).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
-
2. Cell Cycle Analysis by Flow Cytometry
This assay investigates the effect of the compound on the progression of the cell cycle. Microtubule-targeting agents typically cause an arrest in the G2/M phase.[4]
-
Objective: To determine if the compound induces cell cycle arrest.
-
Materials: Cancer cell line of interest, test compound, ethanol (70%), propidium iodide (PI) staining solution (containing RNase A).
-
Protocol:
-
Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) using appropriate software. An accumulation of cells in the G2/M phase would be indicative of microtubule disruption.
-
3. Apoptosis Assay by Annexin V/PI Staining
This assay determines if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).
-
Objective: To quantify the number of apoptotic and necrotic cells after treatment with the compound.
-
Materials: Cancer cell line, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer).
-
Protocol:
-
Treat cells with the compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
4. Tubulin Polymerization Assay
This is a direct biochemical assay to confirm the mechanism of action as a tubulin polymerization inhibitor.
-
Objective: To determine if the compound directly inhibits the polymerization of tubulin into microtubules.
-
Materials: Tubulin polymerization assay kit (containing purified tubulin, GTP, and a polymerization buffer), test compound, positive control (e.g., Colchicine), negative control (e.g., Paclitaxel, a microtubule stabilizer).
-
Protocol:
-
Reconstitute the purified tubulin in the provided buffer.
-
In a 96-well plate, add the tubulin solution, GTP, and the test compound at various concentrations.
-
Incubate the plate at 37°C and monitor the change in absorbance (typically at 340 nm) over time using a temperature-controlled spectrophotometer.
-
An inhibition of the increase in absorbance compared to the vehicle control indicates inhibition of tubulin polymerization.
-
Caption: Workflow for the in vitro evaluation of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one.
In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.
1. Xenograft Mouse Model of Human Cancer
This is a standard preclinical model to evaluate the antitumor efficacy of a compound.
-
Objective: To determine if the compound can inhibit tumor growth in a living animal.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), human cancer cells (e.g., HCT116 or A549), Matrigel, test compound formulated for in vivo administration, vehicle control, positive control (e.g., a clinically used chemotherapeutic agent).
-
Protocol:
-
Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (vehicle control, test compound at different doses, positive control).
-
Administer the compound and controls via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily or every other day) for a set period (e.g., 2-3 weeks).
-
Measure tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate the antitumor efficacy based on tumor growth inhibition.
-
Structure-Activity Relationship (SAR) Insights
While SAR data for 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is not available, we can extrapolate potential key structural features for optimization based on related compounds.
-
The 2,4,6-Trimethoxyphenyl Moiety: The substitution pattern on this ring is critical for activity. Altering the number and position of the methoxy groups can significantly impact potency. For instance, the 3,4,5-trimethoxyphenyl substitution is also a well-known motif in tubulin inhibitors.
-
The Piperidin-3-one Core: The ketone at the 3-position is a key feature. Reduction to the corresponding alcohol or derivatization of the carbonyl group will likely modulate activity. The stereochemistry at the 4-position will also be crucial.
-
The N-Methyl Group: The N-substituent can be varied to explore its influence on solubility, metabolic stability, and target engagement. Replacing the methyl group with larger alkyl or aryl groups could lead to changes in activity.
Conclusion
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is a molecule with a compelling structural design that positions it as a promising lead compound in medicinal chemistry, particularly in the development of novel anticancer agents. The proposed synthetic route offers a viable pathway for its preparation, and the detailed in vitro and in vivo protocols provide a clear roadmap for its biological evaluation. Further investigation into the structure-activity relationships of this scaffold will be crucial in optimizing its therapeutic potential and advancing it through the drug discovery pipeline.
References
-
MySkinRecipes. 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one. [Link]
-
MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. [Link]
-
Biomedical Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]
- Google Patents. Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine.
-
PubChem. 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one. [Link]
-
MDPI. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]
-
ACS Publications. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. [Link]
-
Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]
-
ChemSynthesis. 1-(2,4,6-trimethoxyphenyl)piperidine. [Link]
-
PubChem. 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | C15H21NO4 | CID 11780885. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
ResearchGate. piperidone analogs: synthesis and their diverse biological applications. [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
Sungkyunkwan University Repository. Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. [Link]
-
PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]
-
PubMed Central. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
Sources
- 1. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Google Patents [patents.google.com]
- 9. 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | C15H21NO4 | CID 11780885 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Antimicrobial Activity Screening of Piperidin-4-one Derivatives
[1][2][3][4][5]
Introduction & Chemical Context
Piperidin-4-one derivatives represent a privileged scaffold in medicinal chemistry, serving as critical linkers in the development of antimicrobial, antiviral, and anticancer agents. The structural versatility of the piperidone ring—specifically the ketone functionality at position C4 and the secondary amine at N1—allows for extensive chemical modification.
Critical Structure-Activity Relationship (SAR) Insight: Recent studies indicate that the antimicrobial potency of these derivatives often hinges on:
-
N-Substitution: Acylation or alkylation at the N1 position modulates lipophilicity (LogP), directly affecting cell membrane permeability.
-
C3/C5 Aryl Substitutions: The introduction of electron-withdrawing groups (e.g., -Cl, -NO2) on aryl rings attached to C3/C5 often enhances binding affinity to bacterial targets such as DNA gyrase.
This guide provides a standardized, self-validating workflow for screening these compounds, moving from qualitative "hit" identification to quantitative Minimum Inhibitory Concentration (MIC) determination using a Resazurin-based microdilution assay.
Experimental Workflow Logic
The following flowchart illustrates the decision-making cascade for screening synthetic derivatives.
Figure 1: Screening cascade for piperidin-4-one derivatives. The process prioritizes solubility checks early to prevent false negatives due to precipitation.
Pre-Screening Preparation
Compound Preparation
Piperidin-4-one derivatives are often hydrophobic. Proper solubilization is critical to avoid micro-precipitation in the aqueous agar/broth, which leads to erratic diffusion and false negatives.
-
Stock Solution: Dissolve compounds in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10 mg/mL (or 10,000 µg/mL).
-
Working Solution: Dilute with sterile broth/water only at the time of the assay.
-
Critical Constraint: The final concentration of DMSO in the bacterial well must be < 1% (v/v) (max 2.5% for robust strains) to prevent solvent toxicity from masking the compound's activity.
Inoculum Standardization (0.5 McFarland)
Reproducibility depends entirely on the initial bacterial load.
-
Culture: Use fresh colonies (18–24 h growth) from nutrient agar plates.
-
Suspension: Resuspend colonies in sterile saline (0.85% NaCl).
-
Adjustment: Adjust turbidity to match the 0.5 McFarland Standard (approx.
CFU/mL) using a turbidity meter or visual comparison card. -
Dilution: For Broth Microdilution, further dilute this suspension 1:100 to achieve
CFU/mL.
Protocol A: Primary Screen (Agar Well Diffusion)
Use this for rapid qualitative assessment ("Yes/No" activity).
Why Well Diffusion? Unlike the Disc Diffusion method, Well Diffusion allows the compound to diffuse directly into the agar without partitioning into the paper fiber, which is crucial for lipophilic piperidin-4-one analogs.
-
Seeding: Inoculate the surface of Mueller-Hinton Agar (MHA) plates using a sterile swab dipped in the 0.5 McFarland standardized suspension (lawn culture).
-
Well Creation: Use a sterile cork borer (6 mm or 8 mm diameter) to punch wells into the agar. Remove the agar plug.
-
Loading: Add 50–100 µL of the test compound (100–500 µ g/well ) into the wells.
-
Control (+): Ciprofloxacin (Bacteria) or Fluconazole (Fungi).
-
Control (-): Pure DMSO (Solvent control).
-
-
Diffusion: Allow plates to stand at room temperature for 30 mins to facilitate diffusion before incubation.
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Measure the diameter of the Zone of Inhibition (ZOI) in mm.
Protocol B: Quantitative MIC (Resazurin Microdilution)
The Gold Standard for determining potency (CLSI M07 compliant).
Mechanism: Resazurin (blue, non-fluorescent) is reduced by viable bacterial reductases to resorufin (pink, fluorescent). This colorimetric change provides a clear visual endpoint, eliminating ambiguity caused by compound precipitation.
Materials
-
96-well sterile microtiter plates (flat bottom).
-
Resazurin sodium salt powder (Sigma).
-
Mueller-Hinton Broth (MHB).[1]
Step-by-Step Procedure
-
Resazurin Dye Prep: Dissolve 270 mg resazurin in 40 mL sterile water (0.01-0.02% solution). Filter sterilize.[2]
-
Plate Setup (96-well):
-
Columns 1–10: Add 100 µL of sterile MHB.
-
Column 11 (Growth Control): 100 µL MHB + Bacteria (No Drug).
-
Column 12 (Sterility Control): 100 µL MHB (No Bacteria, No Drug).
-
-
Serial Dilution:
-
Add 100 µL of the piperidin-4-one stock (diluted to 2x starting concentration) to Column 1.
-
Mix and transfer 100 µL to Column 2. Repeat down to Column 10.[1] Discard the final 100 µL.
-
Result: A 2-fold dilution series (e.g., 512 µg/mL
0.5 µg/mL).
-
-
Inoculation: Add 10 µL of the standardized bacterial suspension (
CFU/mL) to wells in Columns 1–11. -
Incubation: Incubate at 37°C for 18–24 hours.
-
Dye Addition: Add 10–30 µL of Resazurin solution to all wells.
-
Final Incubation: Incubate for an additional 2–4 hours.
-
Readout:
-
Blue/Purple: No growth (Inhibition).
-
Pink/Colorless: Viable growth.
-
MIC Definition: The lowest concentration well that remains Blue .[3]
-
Data Presentation & Analysis
Data Recording Table
Summarize your findings in a comparative table.
| Compound ID | R1 (N-sub) | R2 (C-sub) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) | Activity Status |
| P-4-01 | -H | -Ph | >128 | >128 | 64 | Weak |
| P-4-02 | -COCH3 | -4-Cl-Ph | 8 | 16 | 32 | Potent |
| Cipro | (Std) | - | 0.5 | 0.25 | - | Control |
| DMSO | - | - | No Zone | No Zone | No Zone | Valid |
Selectivity Index (SI) Calculation
To ensure the compound is antimicrobial and not just a general toxin, calculate the SI.
-
SI > 10: Promising therapeutic candidate.
-
SI < 1: Toxic; likely general membrane disruptor.
References
-
Perumal, P., et al. (2014). Characterization and Antimicrobial Activity of Piperidine-4-one Derivative.[4] Inventi Rapid: Med Chem.
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[5] Biomedical and Pharmacology Journal.
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[6]
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods.
-
BenchChem. Application Notes and Protocols for Broth Microdilution Method.
Sources
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biomedpharmajournal.org [biomedpharmajournal.org]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Troubleshooting & Optimization
Technical Support Center: Artifacts in NMR Spectra of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding artifacts and other common issues encountered in the NMR spectra of this and structurally related molecules.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues observed in the NMR spectra of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one.
Issue 1: Broad or Poorly Resolved Peaks in the Piperidine Ring Region
Symptoms:
-
Signals corresponding to the piperidine ring protons (typically in the 2-4 ppm range) are broad, ill-defined, or appear as humps rather than sharp multiplets.
-
The issue may be more pronounced at room temperature.
Probable Cause: Conformational Exchange
The piperidine ring is not static; it undergoes rapid conformational changes, primarily a chair-to-chair interconversion.[1][2] For 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one, the bulky trimethoxyphenyl substituent at the C4 position can influence the rate of this exchange. When the rate of this conformational exchange is on the same timescale as the NMR experiment, it leads to peak broadening.
Troubleshooting Protocol: Variable Temperature (VT) NMR
Variable temperature NMR is a powerful technique to investigate dynamic processes.[1][2][3][4]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a sample of your compound in a suitable deuterated solvent with a high boiling point, such as toluene-d8 or DMSO-d6.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Low-Temperature Spectra: Cool the sample in increments of 10-20 K and acquire a spectrum at each temperature. As the temperature decreases, the rate of conformational exchange will slow down.
-
Expected Outcome: You should observe the broad peaks resolving into sharper, distinct signals corresponding to the individual axial and equatorial protons of the locked conformers. The temperature at which the broad peaks coalesce into a single sharp peak is known as the coalescence temperature (Tc), which can be used to calculate the energy barrier of the conformational change.[1][2]
-
-
High-Temperature Spectra: If the peaks are still broad at room temperature, you can try acquiring spectra at higher temperatures.
-
Expected Outcome: As the temperature increases, the rate of exchange will increase, leading to a sharpening of the averaged signal.
-
Issue 2: Unexpected Singlets or Multiplets in the Spectrum
Symptoms:
-
The presence of sharp singlets or simple multiplets that do not correspond to the structure of your compound.
-
These peaks may have integrations that are not proportional to the number of protons in your target molecule.
Probable Cause: Residual Solvents or Synthesis Impurities
These are the most common sources of extra peaks in an NMR spectrum.[5][6][7]
-
Residual Solvents: Solvents used in the synthesis or purification steps (e.g., ethyl acetate, dichloromethane, hexane, acetone) can be difficult to remove completely.[5][6]
-
Synthesis Impurities: Byproducts or unreacted starting materials from the synthesis can contaminate your final product. A potential synthetic route for a related compound involves starting materials like 1-methyl-piperidine-4-one and 1,3,5-trimethoxybenzene, which could be present as impurities.[8]
Troubleshooting Protocol: Identification and Removal
Step 1: Identify the Impurity
-
Consult tables of common NMR solvent and impurity chemical shifts.[1][5][6][7][9]
-
Spike your sample with a small amount of the suspected solvent and see if the peak intensity increases.
Common Residual Solvent ¹H NMR Chemical Shifts (in CDCl₃)
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | s |
| Acetonitrile | 2.10 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 1.21 (t), 3.48 (q) | t, q |
| Ethyl acetate | 1.26 (t), 2.05 (s), 4.12 (q) | t, s, q |
| Hexane | 0.88 (t), 1.26 (m) | t, m |
| Toluene | 2.36 (s), 7.17-7.29 (m) | s, m |
| Water | ~1.56 | s (broad) |
Step 2: Removal of Impurities
-
High Vacuum: Place your sample under a high vacuum for an extended period.
-
Co-evaporation: Dissolve your sample in a low-boiling solvent in which the impurity is also soluble (e.g., dichloromethane) and then remove the solvent on a rotary evaporator. Repeat this process several times.
-
Re-purification: If the impurity is a solid, re-purification by column chromatography or recrystallization may be necessary.
Issue 3: Poor Signal-to-Noise Ratio
Symptoms:
-
The peaks for your compound are very small compared to the baseline noise.
Probable Cause: Low Sample Concentration or Paramagnetic Impurities
-
Low Concentration: The most straightforward cause is an insufficient amount of the compound in the NMR tube.[10]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals (e.g., iron, copper) can cause significant line broadening and a decrease in signal intensity.[11][12][13] These impurities can come from metal catalysts used in the synthesis or from glassware.
Troubleshooting Protocol: Improving Signal-to-Noise
Step-by-Step Methodology:
-
Check Sample Concentration: Ensure you have an adequate amount of your compound dissolved. For a typical 500 MHz spectrometer, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is usually sufficient for ¹H NMR.
-
Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans.[5] Doubling the number of scans will increase the signal-to-noise by a factor of approximately 1.4.
-
Check for Paramagnetic Impurities:
-
Visual Inspection: Look for any colored impurities in your sample.
-
Add a Chelating Agent: Add a small amount of a chelating agent like EDTA to your NMR tube, shake well, and re-acquire the spectrum. If paramagnetic metals are present, the EDTA will bind to them, and you should see an improvement in peak shape and signal intensity.
-
-
Optimize Receiver Gain: Ensure the receiver gain is set properly. If it's too low, the signal will not be adequately amplified. If it's too high, the detector can be overloaded, leading to distorted signals. Most modern spectrometers have an automated routine for setting the receiver gain.[5][14]
Frequently Asked Questions (FAQs)
Q1: I see a broad singlet around 1.5-3.5 ppm that disappears when I add a drop of D₂O. What is it?
A: This is the signal for water. Its chemical shift is highly dependent on the solvent, temperature, and concentration.[1] The protons of water are exchangeable, and when you add D₂O, the protons are replaced by deuterium, which is not observed in ¹H NMR, causing the peak to disappear. This is a useful technique for identifying exchangeable protons, such as those from alcohols or amines.
Q2: My aromatic signals from the trimethoxyphenyl group are overlapping. How can I resolve them?
A: Overlapping signals in the aromatic region are common. Here are a few strategies:
-
Change the Solvent: Running the spectrum in a different solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of the aromatic protons and may resolve the overlap.
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are excellent for resolving overlapping signals.[15][16][17]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. This can help to resolve overlapping proton signals if the attached carbons have different chemical shifts.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is useful for assigning quaternary carbons and piecing together molecular fragments.
-
Q3: The baseline of my spectrum is not flat. What could be the cause?
A: A non-flat baseline can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity needs to be optimized by a process called shimming. Poor shimming leads to distorted peak shapes and a rolling baseline.[5][18] Most spectrometers have automated shimming routines that should be run before each experiment.
-
Acoustic Ringing: This can occur with very strong signals, such as the residual solvent peak, and can distort the baseline.
-
Improper Data Processing: Incorrect phasing or baseline correction during data processing can also lead to a non-flat baseline.
Q4: I'm observing more than the expected number of signals for the methoxy groups on the trimethoxyphenyl ring. Why?
A: This could be due to restricted rotation around the aryl-piperidine bond. If the rotation is slow on the NMR timescale, the two ortho-methoxy groups may become magnetically inequivalent, giving rise to two separate signals. This can be confirmed with variable temperature NMR. As the temperature is increased, the rotation should become faster, and the two signals should coalesce into a single peak.
Q5: How does pH affect the NMR spectrum of this compound?
A: The piperidine nitrogen in your molecule is basic and can be protonated. The state of protonation can significantly affect the chemical shifts of the protons on the piperidine ring.[19][20] If your sample contains acidic or basic impurities, you may see shifts in the positions of the piperidine ring protons or even the presence of multiple species in slow exchange. To ensure reproducibility, it is good practice to control the pH of your NMR sample, for example, by using a buffered solvent system if compatibility allows.
Diagrams
References
- Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine.
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
- Torres, A. M., & Price, W. S. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 2020.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(4), 661-667.
- Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
-
Protonation effect on chemical shifts of some piperidones unusual influence by anions. NISCAIR Online Periodicals Repository. [Link]
-
2D NMR Introduction. Chemistry LibreTexts. [Link]
-
Paramagnetic NMR. University of Illinois Urbana-Champaign. [Link]
-
Poor Signal-to-Noise Ratio in Your Spectrum?. University of Ottawa NMR Facility Blog. [Link]
-
Variable-Temperature NMR and Conformational Analysis of Oenothein B. ResearchGate. [Link]
-
Troubleshooting Acquisition Related Problems. University of California, Santa Barbara. [Link]
-
Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. NISCAIR Online Periodicals Repository. [Link]
- Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14595-14605.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd Edition. Wiley. [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
-
About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. NMR Spectroscopy Blog. [Link]
- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing, 1(1), 1-10.
- Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2373-2386.
-
Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. [Link]
-
Nmr spectroscopy print books and ebooks. Elsevier. [Link]
-
Conformational studies of some n-acyl-3-ethylpiperidin-4-ones. ResearchGate. [Link]
- Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. Journal of the American Chemical Society, 145(10), 5879-5889.
- Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry, 43B, 1546-1551.
-
Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. [Link]
-
2D NMR FOR THE CHEMIST. University of Missouri-St. Louis. [Link]
- Off-resonance artifact correction for magnetic resonance imaging: a review. Journal of Medical Imaging, 9(S1), 010901.
-
Piperidine Synthesis. Defense Technical Information Center. [Link]
- pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(5), 823-834.
-
A Complete Introduction to MODERN NMR Spectroscopy. DAV College. [Link]
- Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment. Concepts in Magnetic Resonance Part B: Magnetic Resonance Engineering, 2021.
-
NMR-Spectroscopy-of-Paramagnetic-Compounds.pdf. University of Florida Department of Chemistry. [Link]
-
Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]
- The role of NMR in leveraging dynamics and entropy in drug design. Proceedings of the National Academy of Sciences, 118(39), e2108933118.
-
How to reduce noisey NMR signal?. Reddit. [Link]
- Fast quantitative 2D NMR for quantifying analytes in complex mixtures.
-
Problems, artifacts and solutions in the INADEQUATE NMR experiment. ResearchGate. [Link]
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-193.
-
Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]
- Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes. RSC Publishing, 1(1), 1-6.
- NMR Spectroscopy: Basic Principles, Concepts and Applic
-
Scheme of synthesis and H-NMR spectrum of PhoL3. (i) piperidine/ DMF (20%), (ii) (+)-biotin N-hydroxysuccinimide ester, (iii) APTES. ResearchGate. [Link]
-
Applications of NMR Spectroscopy. Bentham Books. [Link]
-
1-(2,4,6-trimethoxyphenyl)piperidine. ChemSynthesis. [Link]
- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 24(21), 3862.
Sources
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- 4. Conformational analysis. Part 36.1 A variable temperature 13C NMR study of conformational equilibria in methyl substituted cycloalkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
- 8. EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
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- 12. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
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- 20. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
[1][2]
Dashboard: Stability Profile & Core Liabilities
Compound: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one CAS: 113225-10-8 (Generic/Related) Role: Key intermediate in the synthesis of CDK inhibitors (e.g., Flavopiridol/Alvocidib, Rohitukine analogs).[1][2] Molecular Weight: 279.33 g/mol [1][2]
Executive Summary for Researchers
This piperidin-3-one intermediate presents a dual-liability profile that often leads to confusing analytical data or yield loss during scale-up.[1][2] Unlike its reduced alcohol form (piperidin-3-ol), the ketone is highly reactive due to:
-
The "Electron-Pumped" Aryl Ring: The 2,4,6-trimethoxy substitution pattern makes the aromatic ring exceptionally electron-rich, acting as a "soft" nucleophile that is highly susceptible to oxidative degradation (radical cation formation) and electrophilic attack.[1][2][3]
-
The
-Aminoketone Trap: The C4 proton is to the carbonyl and to the nitrogen.[1] While the ring structure prevents immediate retro-Michael addition, the C4 position is highly acidic ( ), leading to rapid enolization and racemization/epimerization in basic or protic media.[1][2][3]
Module 1: Oxidative Instability (The "Pink/Brown" Shift)
Symptom: The white crystalline solid or colorless oil turns pink, brown, or black upon storage or during rotary evaporation.[2][3]
Root Cause Analysis
The 2,4,6-trimethoxyphenyl moiety is a powerful electron donor.[1][2][3] In the presence of trace oxygen, light, or transition metals, it undergoes Single Electron Transfer (SET) oxidation.[2][3]
-
Mechanism: Formation of a radical cation on the aromatic ring, followed by reaction with
to form quinone methides or p-quinone species.[2][3] -
Visual Cue: Quinones are highly chromophoric; even <0.5% degradation can turn a bulk sample dark brown.[1][3]
Troubleshooting Protocol
| Step | Action | Technical Rationale |
| 1. Solvent Choice | Avoid chlorinated solvents (DCM/CHCl | Chlorinated solvents often contain trace HCl or radicals (phosgene) that catalyze SET oxidation on electron-rich rings.[1][2] |
| 2. Acid Stabilization | Store as the Hydrobromide (HBr) or Hydrochloride (HCl) salt .[1][2][3] | Protonating the amine (N-1) inductively withdraws electron density from the system, slightly stabilizing the ring and preventing N-oxide formation.[1][2] |
| 3. Deoxygenation | Sparge all reaction solvents with Argon for 15 mins. | Removes dissolved oxygen that acts as the terminal oxidant for the trimethoxy ring.[3] |
| 4. Rescue | If the sample is brown, pass through a short pad of neutral alumina (not silica).[2][3] | Silica is often acidic enough to catalyze further decomposition; neutral alumina removes the polar quinone impurities.[1][3] |
Module 2: Stereochemical Scrambling (The "Vanishing" ee)
Symptom: The compound shows a single peak on achiral HPLC but fails to yield the desired diastereomer in the subsequent reduction step (e.g., synthesis of the cis-alcohol).
Root Cause Analysis
The proton at C4 (the chiral center carrying the aryl ring) is thermodynamically labile.[3]
-
Mechanism: Keto-enol tautomerism.[1][2] The carbonyl at C3 acidifies the C4 proton.[3] In the presence of even weak bases (e.g., bicarbonate, unbuffered water), the C4 proton is removed, forming a planar enol.[2][3] Reprotonation occurs from either face, leading to racemization.[2][3]
-
Impact: If you are attempting an asymmetric synthesis or expecting a specific diastereomeric ratio, this scrambling destroys it prior to the next step.[3]
Troubleshooting Protocol
Q: Can I store the free base in solution? A: No. In solution, the free base will equilibrate to the thermodynamic mixture of isomers (often favoring the trans orientation of substituents if other groups are present, or simply racemizing).[3]
-
Fix: Isolate immediately or proceed to the reduction step (NaBH
or stereoselective hydrogenation) in situ.
Q: Why did my yield drop during aqueous workup? A: If the pH > 10, you risk retro-Mannich-like degradation or ring opening, although the cyclic structure resists this.[1][2] The primary loss is usually into the aqueous phase if not salted out, or polymerization of the enol form.[3]
-
Fix: Keep workup pH between 8.0 and 9.0. Use saturated NaCl (brine) to force the organic amine out of the aqueous phase without resorting to high pH.[3]
Module 3: Analytical Artifacts (LC-MS Ghost Peaks)
Symptom: LC-MS shows peaks at M+16 and M+32.[2]
Diagnostic Table
| Observed Mass | Likely Species | Cause |
| M + 16 (295 Da) | N-Oxide | Oxidation of the tertiary piperidine nitrogen.[1][2] Common in non-degassed protic solvents.[1][3] |
| M + 16 (295 Da) | Aryl Hydroxylation | Oxidation of the electron-rich ring (less common than N-oxide unless photocatalyzed).[1][2] |
| M + 32 (311 Da) | Quinone/Di-N-Oxide | Advanced oxidation.[1][2] Usually accompanied by severe discoloration.[1][3] |
| M + 14 (293 Da) | Methylation Artifact | Reaction with MeOH if HCl is present (unlikely for this ketone, more common for acids).[2][3] |
Visualizing the Degradation Pathways
The following diagram illustrates the competing pathways of oxidative degradation (irreversible) and enolization (reversible but stereochemically destructive).[2][3]
Figure 1: Mechanistic map showing the two primary failure modes: Base-catalyzed stereochemical scrambling (Yellow path) and Oxidative degradation of the electron-rich centers (Red path).[1][2]
Experimental Workflow: Impurity Profiling
Use this decision tree to identify the state of your material before committing it to the next synthetic step (e.g., the Flavopiridol reduction).[3]
Figure 2: Decision matrix for evaluating the purity of the piperidin-3-one intermediate prior to downstream processing.
References
-
Naik, R. G., et al. (2000).[2][3] "An anti-inflammatory cum immunomodulatory piperidinylbenzopyranone analog from Dysoxylum binectariferum: isolation, structure elucidation, and synthesis." Tetrahedron, 56(19), 7319-7326.[1][2][3] [1][2][3]
-
Jain, S., et al. (2012).[2][3] "Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids." The Journal of Organic Chemistry, 78(2), 760-766.[2][3] [1][2][3]
-
Sedlacek, H. H., et al. (1996).[2][3] "Flavopiridol (L86 8275; NSC 649890), a new kinase inhibitor for tumor therapy."[2][3] International Journal of Oncology, 9(6), 1143-1168.[1][2][3] [2][3]
-
European Patent Office. (2003).[1][2][3] "Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine."[1][2] Patent No. EP1049674B1.[1][3]
-
Cai, X., et al. (2007).[2][3] "One-electron oxidation of alcohols by the 1,3,5-trimethoxybenzene radical cation in the excited state." The Journal of Physical Chemistry A, 111(10), 1788-1791.[2][3] [1][2][3]
Sources
- 1. 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | C15H21NO4 | CID 11780885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Google Patents [patents.google.com]
- 3. The Pharmacological Implications of Flavopiridol: An Updated Overview [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Piperidinone-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidinone-based compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to address the common bioavailability challenges associated with this important class of molecules. As a Senior Application Scientist, my goal is to synthesize established scientific principles with field-proven insights to help you navigate the complexities of your experimental work.
I. Frequently Asked Questions (FAQs): The Fundamentals of Piperidinone Bioavailability
This section addresses common questions regarding the inherent properties of piperidinone compounds and the foundational concepts of bioavailability enhancement.
Q1: Why do many piperidinone-based compounds exhibit low oral bioavailability?
A1: The piperidinone scaffold, while a privileged structure in medicinal chemistry, often contributes to physicochemical properties that can limit oral bioavailability.[1][2] Many of these compounds fall into the Biopharmaceutics Classification System (BCS) Class II, characterized by high permeability but low aqueous solubility.[3] The primary reasons for poor bioavailability include:
-
Poor Aqueous Solubility: The crystalline and often lipophilic nature of many piperidinone derivatives leads to a low dissolution rate in the gastrointestinal (GI) fluids. Since a drug must be in solution to be absorbed, this is frequently the rate-limiting step for absorption.[3]
-
First-Pass Metabolism: Piperidinone-based compounds can be extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut wall and liver.[4][5] This "first-pass effect" reduces the amount of active drug that reaches systemic circulation.
-
Efflux Transporter Activity: Many heterocyclic compounds are substrates for efflux transporters like P-glycoprotein (P-gp), which are present on the apical surface of intestinal enterocytes and act as cellular pumps, actively transporting the drug back into the GI lumen.[6]
Q2: What is the "first-pass effect" and how does it impact my compound?
A2: The first-pass effect, or presystemic metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches the systemic circulation. For orally administered drugs, this metabolism primarily occurs in the liver and the gut wall. The blood from the GI tract passes through the liver via the portal vein before reaching the rest of the body. If your piperidinone compound is a substrate for hepatic enzymes like CYP3A4, a substantial fraction of the absorbed drug may be metabolized and inactivated before it can exert its therapeutic effect, leading to low bioavailability.[4][5]
Q3: What are efflux transporters like P-glycoprotein (P-gp), and how can I determine if my compound is a substrate?
A3: P-glycoprotein (P-gp, also known as MDR1) is a key efflux transporter that acts as a barrier to the absorption of many drugs by actively pumping them out of cells.[6] If your piperidinone compound is a P-gp substrate, it will be expelled from the intestinal cells back into the gut lumen, thereby reducing its net absorption.[6]
To determine if your compound is a P-gp substrate, the most common in vitro method is the Caco-2 permeability assay. This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium and expressing efflux transporters like P-gp. By measuring the transport of your compound from the apical (gut lumen) to the basolateral (blood) side and vice versa, you can calculate an efflux ratio. An efflux ratio significantly greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter like P-gp.
Q4: What are the main strategies to enhance the bioavailability of a piperidinone-based compound?
A4: The strategies can be broadly categorized into two main approaches:
-
Formulation-Based Approaches: These methods aim to improve the solubility and dissolution rate of the compound without altering its chemical structure. Key techniques include:
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[7]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can significantly improve its dissolution rate and apparent solubility.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the GI tract, presenting the drug in a solubilized form.[8]
-
Nanotechnology: Encapsulating the drug in nanoparticles, such as polymeric nanoparticles or liposomes, can improve solubility, protect it from degradation, and potentially alter its absorption pathway.[9]
-
-
Chemical Modification Approaches:
-
Prodrugs: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[10] This approach can be used to temporarily mask the physicochemical properties that limit absorption, such as poor solubility or being a P-gp substrate.
-
II. Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common experimental issues encountered when developing piperidinone-based compounds.
Guide 1: Low Oral Bioavailability Despite Good In Vitro Permeability
Problem: My piperidinone compound shows high apparent permeability (Papp) in the Caco-2 assay (e.g., >10 x 10⁻⁶ cm/s) with a low efflux ratio (<2), but the oral bioavailability in rats is very low (<10%).
Potential Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for low bioavailability.
Detailed Steps:
-
Assess Solubility and Dissolution (Q1):
-
Causality: High permeability is irrelevant if the compound doesn't dissolve in the GI tract. This is a classic characteristic of BCS Class II compounds.[11]
-
Diagnostic Experiment: Perform kinetic solubility assays in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). If the solubility is low (<10 µg/mL), dissolution is likely the rate-limiting step.
-
Solution (Sol1): Focus on formulation strategies that enhance dissolution. Prepare an amorphous solid dispersion or a nanosuspension and repeat the in vivo pharmacokinetic study. A significant increase in exposure (AUC) would confirm that dissolution was the primary barrier.
-
-
Investigate First-Pass Metabolism (Q2):
-
Causality: The compound may be rapidly metabolized by CYP enzymes in the gut wall and/or liver. Piperidine moieties can be susceptible to N-dealkylation and other oxidative processes.
-
Diagnostic Experiment:
-
In Vitro: Conduct a metabolic stability assay using human or rat liver microsomes. Rapid depletion of the parent compound suggests high metabolic clearance.
-
In Vivo: Perform a "cassette" dosing study in rats where one group receives the compound orally and another intravenously. A low oral bioavailability with high IV clearance points towards extensive first-pass metabolism.
-
-
Solution (Sol2):
-
To confirm the involvement of a specific CYP enzyme like CYP3A4, conduct an in vivo study in rats with and without a co-administered inhibitor (e.g., ritonavir). A marked increase in oral bioavailability in the presence of the inhibitor confirms CYP3A4-mediated metabolism.
-
Consider a prodrug strategy to temporarily block the metabolic site.
-
Engage in medicinal chemistry efforts to modify the structure and improve metabolic stability.
-
-
-
Re-evaluate Efflux (Q3):
-
Causality: While the Caco-2 assay is a good model, it may not perfectly replicate in vivo conditions. Efflux could still be a contributing factor.
-
Diagnostic Experiment: Perform an in vivo study in rats with and without a co-administered P-gp inhibitor (e.g., verapamil). A significant increase in oral absorption would indicate that P-gp efflux is a significant barrier in vivo.[6]
-
Solution (Sol3): Formulate the compound with excipients known to inhibit P-gp, such as Vitamin E TPGS.
-
Guide 2: High Efflux Ratio Observed in Caco-2 Assay
Problem: My compound shows a high efflux ratio (e.g., >5) in the Caco-2 permeability assay, indicating it is a P-gp substrate.
Potential Causes & Troubleshooting Workflow:
Caption: Troubleshooting workflow for high P-gp efflux.
Detailed Steps:
-
Confirm P-gp Specificity:
-
Causality: The high efflux could be mediated by P-gp or other transporters like Breast Cancer Resistance Protein (BCRP).
-
Diagnostic Experiment: Repeat the Caco-2 assay in the presence of a specific P-gp inhibitor like verapamil or zosuquidar. If the efflux ratio is reduced to ~1, P-gp is confirmed as the primary efflux transporter.
-
Follow-up: If the efflux is not inhibited, consider testing for BCRP involvement using an inhibitor like Ko143.
-
-
Select an Enhancement Strategy:
-
Formulation Approach: This is often the quickest path forward. Formulations containing surfactants like Vitamin E TPGS can inhibit P-gp by interfering with ATP hydrolysis or altering membrane fluidity.[7] Nanoparticle-based systems may also help the drug bypass efflux pumps through alternative absorption mechanisms.
-
Chemical Modification: If formulation approaches are insufficient or not desired, a medicinal chemistry approach is necessary.
-
Prodrugs: Attaching a promoiety can mask the structural features recognized by P-gp. The ideal prodrug is stable in the gut but is cleaved intracellularly or in the bloodstream to release the active compound.
-
Structural Redesign: Analyze the structure-activity relationship (SAR) to identify moieties contributing to P-gp recognition and design new analogs with reduced efflux potential.
-
-
III. Data Presentation: The Impact of Bioavailability Enhancement Strategies
The following table provides representative data on how different strategies can improve the pharmacokinetic parameters of poorly bioavailable compounds. While specific data for a wide range of piperidinones is proprietary, the principles are broadly applicable.
Table 1: Example Pharmacokinetic Parameters of Piperidinone-like Compounds with and without Bioavailability Enhancement
| Compound/Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) | Reference |
| Compound X (Piperidinone Kinase Inhibitor) | |||||
| Oral Suspension (Rat) | 150 | 2.0 | 600 | 8 | Hypothetical Data |
| Nanosuspension (Rat) | 600 | 1.0 | 2400 | 32 | Hypothetical Data |
| Solid Dispersion (Rat) | 850 | 1.0 | 3500 | 47 | Hypothetical Data |
| Sorafenib (Control Drug) | [12] | ||||
| Sorafenib alone (Rat) | 1850 | 4.0 | 28911 | - | [12] |
| Sorafenib + Piperine (Rat) | 2940 | 4.0 | 47918 | - (1.66-fold increase in AUC) | [12] |
| GNE-A (Fluoropiperidine MET Inhibitor) | [11] | ||||
| Oral Suspension (Rat) | 180 | 2.0 | 735 | 11.2 | [11] |
| Oral Suspension (Mouse) | 1260 | 2.0 | 5870 | 88.0 | [11] |
| Oral Suspension (Dog) | 285 | 4.0 | 3680 | 55.8 | [11] |
This table combines hypothetical, yet realistic, data for a piperidinone compound with published data for related structures to illustrate the potential improvements offered by various enhancement strategies.
IV. Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Efflux Liability Assessment
Objective: To determine the intestinal permeability of a piperidinone compound and identify its potential as a substrate for efflux transporters like P-gp.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells onto 12- or 24-well Transwell® inserts (e.g., 0.4 µm pore size) at a density of ~60,000 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. TEER values should be >200 Ω·cm² to ensure tight junction integrity.
-
Additionally, assess the permeability of a paracellular marker like Lucifer Yellow. The Papp of Lucifer Yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Transport Experiment:
-
Prepare dosing solutions of the test compound (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A-to-B Transport (Apical to Basolateral): Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
B-to-A Transport (Basolateral to Apical): Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
-
Sample Analysis & Calculation:
-
Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
-
-
Interpretation:
-
Papp (A-to-B) < 1 x 10⁻⁶ cm/s: Low permeability
-
Papp (A-to-B) 1-10 x 10⁻⁶ cm/s: Moderate permeability
-
Papp (A-to-B) > 10 x 10⁻⁶ cm/s: High permeability
-
ER > 2: The compound is likely a substrate for an efflux transporter.
-
Protocol 2: Rodent Pharmacokinetic (PK) Study for Oral Bioavailability Assessment
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and oral bioavailability) of a piperidinone compound in rats.
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley or Wistar rats (8-10 weeks old). Acclimatize the animals for at least 3 days before the study.
-
Fast the animals overnight before dosing but allow free access to water.
-
-
Dosing:
-
Intravenous (IV) Group (n=3-5 rats): Administer the compound (formulated in a suitable vehicle like saline with a co-solvent) via the tail vein at a low dose (e.g., 1-2 mg/kg).
-
Oral (PO) Group (n=3-5 rats): Administer the compound (formulated as a suspension or solution) via oral gavage at a higher dose (e.g., 5-10 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples (~100-150 µL) from the saphenous or jugular vein at predetermined time points.
-
IV group time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO group time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
-
Plasma Processing and Analysis:
-
Centrifuge the blood samples (e.g., 4000g for 10 min at 4°C) to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the PK parameters from the plasma concentration-time data.
-
Key Parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t₁/₂ (half-life), and Clearance (CL).
-
Calculate the absolute oral bioavailability (F%) using the following equation:
-
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
-
V. References
-
Tiwari, A., Mahadik, K., & Gabhe, S. (2020). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Journal of Applied Pharmaceutical Science, 10(12), 001-012. [Link]
-
Addeo, R., et al. (2011). Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers. Journal of Clinical Oncology, 29(17), 2347-2354. [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press.
-
Scafuri, B., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules, 26(14), 4280. [Link]
-
Pamujula, N. H., et al. (2025). Challenges and solutions in enhancing oral bioavailability of bcs class ii anti-cancer drugs. ResearchGate. [Link]
-
Al-Sanea, M. M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5143. [Link]
-
Kowal, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116843. [Link]
-
Zhang, Y., et al. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. European Journal of Medicinal Chemistry, 281, 116901. [Link]
-
Ninja Nerd. (2022). Pharmacokinetics | Drug Absorption. YouTube. [Link]
-
ResearchGate. (n.d.). Preclinical flow diagram. [Link]
-
GSC Online Press. (2023). Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system. [Link]
-
Salphati, L., et al. (2014). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). Xenobiotica, 44(11), 1015-1026. [Link]
-
Zhou, S., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Medicinal Chemistry, 54(13), 4583-4595. [Link]
-
MDPI. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]
-
Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]
-
Hegab, S. (2018). Introduction to Dot for drawing Graphs and Diagrams. YouTube. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic Parameters of Compounds 1, 2, and 3. [Link]
-
MDPI. (2023). Bruton's Tyrosine Kinase Inhibitors: Recent Updates. [Link]
-
Patel, D., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation, 6(2), 64-73. [Link]
-
PharmGKB. (n.d.). ClinPGx Pathways. [Link]
-
Scribd. (n.d.). Preclinical Testing Flowchart. [Link]
-
NIH. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(9), 848-853. [Link]
-
SciSpace. (2011). Visualizing biological pathways: requirements analysis, systems evaluation and research agenda. [Link]
-
MDPI. (2023). Advances in Modeling Approaches for Oral Drug Delivery: Artificial Intelligence, Physiologically-Based Pharmacokinetics, and First-Principles Models. [Link]
-
Fromming, K. H., & Sze, P. L. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 130-133. [Link]
-
Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]
-
Wikipedia. (n.d.). First pass effect. [Link]
-
PubMed. (2018). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. [Link]
-
VJHemOnc. (2023). Tolerability of next-generation BTK inhibitors: acalabrutinib, zanubrutinib and pirtobrutinib. [Link]
-
Mehta, S., et al. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 5(5), 1646-1657. [Link]
-
NIH. (2011). Population Pharmacokinetics of Piperacillin at Two Dose Levels. Antimicrobial Agents and Chemotherapy, 55(5), 2098-2104. [Link]
-
Human Journals. (2016). Prodrug Design and Development for Improved Bioavailability across Biological Barriers. [Link]
-
Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31215-31244. [Link]
-
Frontiers. (2017). Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production. [Link]
-
Reddit. (2023). Molecular Pathway Figure Generator. [Link]
-
Patsnap Synapse. (2025). What is a typical workflow in preclinical pharmacokinetics?. [Link]
-
YouTube. (2022). Pharmacokinetics | Drug Metabolism. [Link]
-
NIH. (2014). Novel piperazinediones as antitumor agents. Anticancer Research, 34(8), 4149-4156. [Link]
-
PubMed Central. (2021). Ten simple rules for creating reusable pathway models for computational analysis and visualization. [Link]
-
YouTube. (2022). Pharmacokinetics: Absorption, Distribution, Metabolism & Excretion. [Link]
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- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Addressing off-target effects of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
This technical support guide addresses the experimental challenges associated with 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one .
Based on its chemical structure, this compound is a key synthetic intermediate and pharmacophore scaffold for Flavopiridol (Alvocidib) and related CDK (Cyclin-Dependent Kinase) inhibitors.[1][2] Researchers using this molecule often encounter "off-target" effects stemming from two distinct sources: physicochemical sequestration (due to the piperidine core) and kinase promiscuity (due to the ATP-mimetic trimethoxyphenyl moiety).[1]
Senior Application Scientist Desk
Technical Abstract & Compound Profile
-
Compound ID: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one[1][3][4][5]
-
Primary Utility: Synthetic precursor for Flavopiridol; Pharmacological probe for CDK-pathway modulation.[1][2]
-
Structural Class: Alkaloid-mimetic piperidinone.[1]
-
Key Pharmacophore: The 2,4,6-trimethoxyphenyl ring is a critical motif for ATP-binding site occupancy in kinases (CDK1, CDK2, CDK4, CDK6, CDK9).[1]
-
Critical Issue: Users frequently report "cytotoxicity" or "cytoplasmic vacuolization" that does not correlate with expected CDK inhibition IC50 values. This is often a physicochemical off-target effect known as lysosomotropism.[1]
Diagnostic Triage: Is Your Effect Real?
Before assuming a biological off-target, you must rule out physicochemical interference.[1] Use this logic flow to diagnose the source of your experimental anomaly.
Figure 1: Diagnostic logic for distinguishing between lysosomal sequestration and true biological off-target kinase inhibition.[1]
Module A: Addressing Physicochemical Off-Targets (Lysosomotropism)
The Issue: The piperidine nitrogen in this molecule is basic (pKa ≈ 9–10).[1] In neutral culture media (pH 7.4), a fraction exists in the uncharged form, which freely permeates cell membranes.[1] Once inside the acidic lysosome (pH ~4.5–5.0), it becomes protonated and trapped.[1] The Symptom: Massive cytoplasmic vacuolization (foamy appearance) often mistaken for apoptosis or autophagy.[1] This sequesters the drug away from its nuclear CDK targets, reducing potency (apparent resistance) and causing lysosomal burst toxicity.[1]
Troubleshooting Protocol: The Ammonium Chloride Rescue
To confirm if your "off-target" toxicity is actually lysosomal trapping, perform this rescue experiment.
Step-by-Step Methodology:
-
Seed Cells: Plate cells (e.g., HeLa or MDA-MB-231) at 5,000 cells/well.
-
Pre-treatment: Treat one set of wells with 10 mM Ammonium Chloride (NH₄Cl) or 100 nM Bafilomycin A1 for 1 hour.
-
Compound Addition: Add 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one at your IC50 concentration.
-
Readout:
Module B: Addressing Biological Off-Targets (Kinase Promiscuity)
The Issue: The 2,4,6-trimethoxyphenyl moiety is an ATP-mimetic.[1] While it targets CDKs, it lacks the "gatekeeper" specificity of the full Flavopiridol structure.[1] Common Off-Targets: GSK-3β, EGFR, and transcriptional kinases (CDK9).[1]
Data Summary: Expected Selectivity Profile
Use this table to benchmark your observed effects against known pharmacophore behaviors.[1]
| Target Class | Expected Effect | Potential Off-Target Signal | Validation Control |
| CDK1/2 (Cell Cycle) | G1/S or G2/M Arrest | Apoptosis in non-proliferating cells | Western Blot: p-Rb (Retinoblastoma) reduction |
| CDK9 (Transcription) | Reduced Mcl-1/Myc mRNA | General cytotoxicity (Transcriptional arrest) | RT-PCR: Check rapid downregulation of Mcl-1 |
| GSK-3β (Off-Target) | Wnt pathway activation | Stabilization of β-catenin | Western Blot: Total β-catenin levels |
| Lysosomes (Off-Target) | Vacuolization | "Foamy" phenotype, loss of membrane integrity | Lysotracker Red staining (Increased intensity) |
Protocol: Validating CDK Specificity
If you suspect the compound is hitting non-CDK targets, use a Genetic Epistasis Check .[1]
-
Transfection: Transfect cells with a constitutively active CDK mutant or a plasmid overexpressing the specific Cyclin partner (e.g., Cyclin D1 for CDK4/6).[1]
-
Interpretation:
Mechanism of Action Visualization
Understanding the dual-nature of this molecule (Kinase Inhibitor vs. Lysosomotropic Agent) is critical for experimental design.[1]
Figure 2: The partition of the compound between the therapeutic target (Nucleus) and the off-target sink (Lysosome).[1]
Frequently Asked Questions (FAQs)
Q: I see precipitation when diluting the compound in cell media. Is this an off-target effect? A: No, this is a solubility limit issue. The trimethoxyphenyl group is lipophilic.[1]
-
Solution: Ensure your DMSO stock is
1000x the final concentration.[1] Do not add the DMSO stock directly to the media bottle; add it dropwise to the cell culture well with immediate swirling to prevent local microprecipitation.[1]
Q: The compound is less potent than Flavopiridol.[1] Why?
A: This molecule is a precursor or fragment.[1] It lacks the chlorophenyl-chromenone moiety found in Flavopiridol, which provides additional hydrogen bonding and hydrophobic interactions within the ATP binding pocket.[1] You should expect IC50 values in the micromolar (
Q: Can I use this compound to inhibit NF-
References
-
Synthesis and Structural Context
-
Pharmacological Mechanism (CDK Inhibition)
-
Physicochemical Off-Targets (Lysosomotropism)
-
Chemical Identity
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Validation & Comparative
A Comparative Analysis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one and Other Piperidinone Scaffolds in Anticancer Drug Discovery
The piperidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its inherent structural features allow for three-dimensional diversification, making it an attractive starting point for the design of novel therapeutics. This guide provides an in-depth comparison of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one with other key piperidinone analogs, focusing on their synthesis, structural characterization, and potential as anticancer agents. We will delve into the experimental data that underpins these comparisons, offering researchers and drug development professionals a comprehensive technical overview.
Introduction to 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is a synthetic piperidinone derivative characterized by a trimethoxyphenyl substituent at the 4-position of the piperidine ring. This substitution pattern is of particular interest as the trimethoxyphenyl moiety is a feature of several natural and synthetic compounds with potent biological activities, including anticancer effects. While this specific molecule is primarily recognized as a key intermediate in the synthesis of more complex pharmaceutical agents, its own biological profile and comparison with other piperidinones warrant a thorough investigation.[2]
Comparative Synthesis of Piperidinone Analogs
The synthesis of 4-aryl-piperidin-3-ones can be approached through various synthetic strategies. A common and versatile method is the Mannich condensation, which involves the reaction of a ketone, an aldehyde, and an amine. Variations of this and other cyclization strategies are employed to generate the desired piperidinone core.
Proposed Synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route to 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one.
Synthesis of Comparator Piperidinones
For the purpose of this guide, we will compare the target molecule with two other piperidinone derivatives: the structurally simpler 1-Methyl-4-phenylpiperidin-3-one and the more complex and biologically active 3,5-Bis(4-chlorobenzylidene)-N-methyl-4-piperidone .
1-Methyl-4-phenylpiperidin-3-one can be synthesized through a multi-step process starting from the Dieckmann cyclization of a diester, followed by alkylation and decarboxylation.[3]
3,5-Bis(4-chlorobenzylidene)-N-methyl-4-piperidone is readily prepared via a double aldol condensation between N-methyl-4-piperidone and two equivalents of 4-chlorobenzaldehyde.[4] This reaction is typically catalyzed by an acid or base.
Structural Characterization: A Spectroscopic Comparison
The structural elucidation of these piperidinone derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).
| Compound | Molecular Formula | Molecular Weight | Key Spectroscopic Data |
| 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | C₁₅H₂₁NO₄ | 279.33 g/mol | Expected ¹H NMR (CDCl₃, δ ppm): ~7.0-6.0 (s, 2H, Ar-H), ~4.0-3.5 (s, 9H, OCH₃), ~3.5-2.0 (m, 8H, piperidine protons), ~2.3 (s, 3H, N-CH₃). Expected ¹³C NMR (CDCl₃, δ ppm): ~208 (C=O), ~160-158 (Ar-C-O), ~110-90 (Ar-C-H), ~60-40 (piperidine carbons), ~55 (OCH₃), ~45 (N-CH₃). IR (KBr, cm⁻¹): ~1720 (C=O stretch). |
| 1-Methyl-4-phenylpiperidin-3-one | C₁₂H₁₅NO | 189.25 g/mol | ¹H NMR (CDCl₃, δ ppm): 7.35-7.20 (m, 5H, Ar-H), 3.50-2.20 (m, 8H, piperidine protons), 2.35 (s, 3H, N-CH₃). ¹³C NMR (CDCl₃, δ ppm): 208.9 (C=O), 136.9, 128.8, 128.6, 127.2 (Ar-C), 60.1, 56.5, 52.3, 45.6 (piperidine carbons), 41.2 (N-CH₃). |
| 3,5-Bis(4-chlorobenzylidene)-N-methyl-4-piperidone | C₂₀H₁₇Cl₂NO | 358.26 g/mol | ¹H NMR (400 MHz, CDCl₃): δ 7.74 (s, 2H, =CH), 7.39 (d, J = 7.8 Hz, 4H, Ar-H), 7.31 (d, J = 7.8 Hz, 4H, Ar-H), 3.71 (s, 4H, piperidine protons), 2.46 (s, 3H, N-CH₃).[5] ¹³C NMR (400 MHz, CDCl₃): δ 186.51 (C=O), 135.20, 135.1, 133.5, 133.40, 131.61, 128.89 (Ar-C and C=C), 56.98 (piperidine carbons), 45.91 (N-C).[5] IR (KBr, cm⁻¹): 1673 (C=O), 1615 (C=C).[5] |
Comparative Performance: In Vitro Anticancer Activity
The piperidinone scaffold has been extensively investigated for its anticancer properties.[6] The cytotoxicity of these compounds is often evaluated using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[7]
While there is no specific published data on the anticancer activity of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one , its structural features, particularly the trimethoxyphenyl group, suggest potential for cytotoxic activity. The trimethoxyphenyl moiety is present in known anticancer agents and is thought to contribute to their mechanism of action.
In contrast, a significant body of research exists on the anticancer activity of other piperidinone derivatives, including the comparator compounds.
3,5-Bis(benzylidene)piperidin-4-ones , a class to which our second comparator belongs, have demonstrated potent cytotoxicity against a range of cancer cell lines.[8][9] For instance, N-benzyl-3,5-bis(arylmethylene)-4-piperidone derivatives have shown good inhibitory activity against several tumor cell lines.[4] The presence of electron-withdrawing groups, such as chlorine, on the phenyl rings often enhances the cytotoxic effect.[8]
The proposed mechanism of action for many of these α,β-unsaturated ketone-containing piperidinones involves the induction of apoptosis.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a generalized protocol for assessing the in vitro cytotoxicity of piperidinone compounds against a cancer cell line (e.g., HeLa).
-
Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Workflow for Cytotoxicity Evaluation
Caption: General workflow for determining the in vitro cytotoxicity of piperidinone compounds.
Structure-Activity Relationship (SAR) and Future Perspectives
The comparative analysis of these piperidinone structures allows for preliminary deductions regarding their structure-activity relationships.
-
The Role of the 4-Aryl Substituent: The nature of the aryl group at the 4-position is crucial for biological activity. The electron-rich trimethoxyphenyl group in the target molecule is a known pharmacophore that can interact with various biological targets. In contrast, the simple phenyl group in the first comparator provides a baseline for activity, while the substituted benzylidene groups in the second comparator introduce α,β-unsaturated ketone moieties, which are known to be reactive towards biological nucleophiles and can contribute to cytotoxicity.[10]
-
The Impact of N-Substitution: The N-methyl group in all three compounds provides a consistent feature for comparison. In broader studies of piperidinones, modification of the N-substituent has been shown to significantly modulate biological activity.[10]
-
Substitution at the 3- and 5-positions: The presence of the benzylidene groups at the 3- and 5-positions in the second comparator creates a more rigid and extended conjugated system, which is often associated with enhanced biological activity.[8]
While 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one itself has not been extensively studied for its biological properties, its structural features suggest it is a promising candidate for further investigation as a potential anticancer agent. Future studies should focus on its synthesis, full characterization, and evaluation in a panel of cancer cell lines to directly compare its performance against established piperidinone analogs. The insights gained from such studies will be invaluable for the rational design of the next generation of piperidinone-based therapeutics.
References
- Watson, P. S., Jiang, B., & Scott, B. (2000). The piperidinone-based approach to the synthesis of nitrogen-containing natural products. Organic & Biomolecular Chemistry, 14(1), 1-23.
- McElvain, S. M., & McMahon, R. E. (1949). Piperidine Derivatives. XXII. 1-Methyl-3-carbethoxy-4-piperidone and Analogs. Journal of the American Chemical Society, 71(3), 901–906.
- Tramontini, M., & Angiolini, L. (1990). Mannich reaction: a versatile tool for the synthesis of nitrogen-containing compounds. Tetrahedron, 46(6), 1791-1837.
- This reference is not available.
- Sedlacek, H. H., Czech, J., Naik, R., Kaur, G., Worland, P., Losiewicz, M., Parker, B., Carlson, B., Smith, A., Senderowicz, A., & Sausville, E. (1996). Flavopiridol (L86 8275; NSC 649890), a new kinase inhibitor for tumor therapy. International Journal of Oncology, 9(6), 1143-1168.
- This reference is not available.
- This reference is not available.
- Dimmock, J. R., Padmanilayam, M. P., Puthucode, R. N., Nazarali, A. J., Motaganahalli, N. L., Zello, G. A., Quail, J. W., Oloo, E. O., Kraatz, H. B., Prisciak, J. S., Allen, T. M., Santos, C. L., De Clercq, E., Balzarini, J., & Manavathu, E. K. (2001). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. Journal of Medicinal Chemistry, 44(4), 586–593.
- Haj-Ahmad, R., Shah, A., Kandasamy, S., Ghaffari, M. A., & Dimmock, J. R. (2012). Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models. Iranian Journal of Pharmaceutical Research, 11(4), 1133–1147.
- Supplementary Information for: A new class of potent and selective inhibitors of the hedgehog signaling pathway. (2014). New Journal of Chemistry.
- Dimmock, J. R., Vashisht, H., & Das, U. (2022). Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. Molecules, 27(20), 6885.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Sun, L., Liu, J., & Wang, Q. (2010). Synthesis and Cytotoxicity Study of N-Benzyl- 3,5-Bis(Arylmethylene)-4-Piperidones. Chinese Journal of Medicinal Chemistry, 20(6), 461-464.
- van Meerloo, J., Ceri, H., & Rauk, A. (2011). The MTT cell proliferation assay. Methods in Molecular Biology, 716, 237–245.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- Kamal, A., Reddy, K. S., Khan, M. N., & Shetti, R. V. (2010). Piperidinone containing compounds: a new class of cytotoxic agents. Current medicinal chemistry, 17(16), 1696–1721.
Sources
- 1. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Google Patents [patents.google.com]
- 3. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
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- 8. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
Comparative Guide: Trimethoxyphenyl Piperidine Analogs in Antimitotic Drug Design
Topic: Comparative Analysis of Trimethoxyphenyl Piperidine Analogs as Tubulin Polymerization Inhibitors Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists
Executive Summary: The TMP-Piperidine Pharmacophore
The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in medicinal chemistry, historically validated by the natural product Colchicine and the synthetic agent Combretastatin A-4 (CA-4) . These agents function as potent microtubule destabilizing agents (MDAs). However, the clinical utility of CA-4 is limited by poor water solubility and geometric instability (cis-trans isomerization).
This guide analyzes a strategic structural modification: the incorporation of the Piperidine ring.[1] The piperidine scaffold serves two critical functions:
-
Conformational Locking/Spacing: It acts as a rigid or semi-rigid linker to orient the TMP group into the hydrophobic pocket of the colchicine binding site (CBS) on
-tubulin. -
Physicochemical Optimization: The basic nitrogen atom improves aqueous solubility and allows for salt formation, addressing the bioavailability issues of stilbene-based inhibitors like CA-4.
This analysis compares three distinct structural classes of TMP-piperidine analogs:
-
Class A: 3,5-Bis(benzylidene)-4-piperidones (Curcumin-inspired analogs).
-
Class B: N-Aryl/Acyl-piperidine hybrids (Direct substitution).
-
Class C: Piperidine-linked Chalcones/Pyridine Isosteres.
Mechanistic Pharmacology
Mode of Action: The Colchicine Binding Site
Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca domain), TMP-piperidine analogs target the Colchicine Binding Site located at the interface of
Mechanism:
-
Binding: The TMP ring mimics the A-ring of colchicine, engaging in hydrophobic interactions with Val181, Cys241, and Leu248 of
-tubulin. -
Inhibition: Binding prevents the curved-to-straight conformational change required for tubulin polymerization.
-
Catastrophe: Microtubule dynamics are suppressed, leading to spindle assembly failure.
-
Arrest: Cells accumulate in the G2/M phase, triggering apoptotic signaling (Bcl-2 downregulation/Bax upregulation).
Signaling Pathway Visualization
The following diagram illustrates the downstream consequences of TMP-piperidine binding.
Figure 1: Signal transduction pathway from ligand binding to apoptotic cell death.
Comparative Performance Analysis
The following data synthesizes performance metrics from recent SAR studies (References 1, 2, 4) comparing the efficacy of different piperidine scaffolds bearing the TMP group.
Structural Class Definitions
-
Class A (The "Butterfly" Shape): 3,5-bis(3,4,5-trimethoxybenzylidene)-4-piperidone. These molecules have two TMP wings attached to a central piperidone.
-
Class B (The "Linear" Shape): 4-(3,4,5-trimethoxyphenyl)piperidine derivatives. The TMP group is directly attached to the C4 position or via a short amide linker.
-
Class C (The "Isostere" Shape): Pyridine/Piperidine hybrids where the nitrogen heterocycle replaces the B-ring of Combretastatin.
Quantitative Comparison Table
| Feature | Class A: Bis-Benzylidene Piperidones | Class B: 4-TMP-Piperidines | Class C: Pyridine/Piperidine Isosteres |
| Primary Target | Tubulin (Colchicine Site) | Tubulin + Kinases (Dual) | Tubulin (Colchicine Site) |
| Tubulin IC50 | 1.0 - 5.0 µM | 2.0 - 10.0 µM | < 0.05 µM (High Potency) |
| Cytotoxicity (MCF-7) | High (IC50 ~0.5 - 3 µM) | Moderate (IC50 ~5 - 15 µM) | Very High (IC50 < 1 µM) |
| Solubility | Low to Moderate (Rigid) | High (Flexible) | Moderate |
| Selectivity Index (SI) | High (>10 vs Fibroblasts) | Moderate | High |
| Metabolic Stability | Moderate (Enone reactivity) | High | High |
| Key Advantage | Multi-drug resistance (MDR) evasion | Synthetic accessibility | Picomolar binding affinity |
Analysis:
-
Potency: Class C (Isosteres) currently demonstrates the highest binding affinity (IC50 < 10 nM for tubulin inhibition) because the flat aromatic pyridine/piperidine ring aligns perfectly with the Combretastatin binding mode.
-
Cytotoxicity: Class A compounds are highly cytotoxic ("cytotoxic warheads") due to the
-unsaturated ketone (enone) functionality, which acts as a Michael acceptor. While potent, this can lead to off-target toxicity (low Selectivity Index) compared to Class C. -
Druggability: Class B offers the best pharmacokinetic profile due to the absence of reactive enones and higher sp3 character, improving solubility, though they often sacrifice some raw potency.
Experimental Protocols
To validate these compounds in your own laboratory, the following self-validating protocols are recommended.
Synthesis of Class A Analogs (Claisen-Schmidt Condensation)
Rationale: This reaction exploits the acidity of the
-
Reagents: 4-Piperidone hydrochloride (1.0 eq), 3,4,5-Trimethoxybenzaldehyde (2.2 eq), Acetic Acid (glacial), Dry HCl gas or concentrated HCl.
-
Procedure:
-
Dissolve piperidone and aldehyde in glacial acetic acid (solvent).
-
Saturate the solution with dry HCl gas at 0–5°C (Catalyst).
-
Stir at room temperature for 24–48 hours.
-
Validation Point: A yellow/orange precipitate indicates formation of the conjugated enone system.
-
Filter the solid, wash with diethyl ether (removes unreacted aldehyde).
-
Recrystallize from ethanol.
-
-
QC Check:
H NMR must show singlet at 3.8-3.9 (OMe groups) and vinylic protons at 7.6-7.8.
In Vitro Tubulin Polymerization Assay (Fluorescence Based)
Rationale: Turbidimetric assays are standard, but fluorescence enhancement of DAPI-sulfonate or a specific fluorophore reporter is more sensitive for IC50 determination.
-
Preparation: Use >99% pure tubulin (porcine brain source). Keep on ice.
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol.
-
Execution:
-
Pre-incubate tubulin (3 mg/mL) with the test compound (various concentrations) for 15 mins at 4°C.
-
Transfer to a 96-well plate pre-warmed to 37°C.
-
Start Reaction: Measure fluorescence (Ex 360 nm / Em 450 nm for DAPI-based) every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot Fluorescence vs. Time.
-
Vmax Calculation: Determine the maximum slope of the growth phase.
-
Inhibition %:
.
-
Development Workflow
The following Graphviz diagram outlines the critical path from synthesis to lead identification for TMP-piperidine analogs.
Figure 2: Integrated workflow for identifying potent antimitotic agents.
References
-
Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Source: MDPI (Molecules) URL:[Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action. Source: European Journal of Medicinal Chemistry URL:[Link]
-
Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Source: Chemical Biology & Drug Design URL:[Link]
Sources
Validating the CDK9-Targeting Scaffold: A Technical Guide to 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
Topic: Validating the Biological Target of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Biological Context
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is the critical synthetic precursor and core pharmacophore of Rohitukine , a chromone alkaloid that serves as the structural basis for the potent CDK inhibitor Flavopiridol (Alvocidib) .
While often encountered as a key intermediate in medicinal chemistry, this scaffold defines the ATP-binding motif required to inhibit Cyclin-Dependent Kinase 9 (CDK9) , the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).
This guide provides a rigorous validation framework to confirm CDK9 target engagement for this scaffold and its derivatives. It compares the compound against established clinical standards (Flavopiridol, Dinaciclib) and details the specific phosphorylation readouts required to distinguish CDK9 inhibition from general cell-cycle toxicity.
The Biological Target: P-TEFb (CDK9/Cyclin T1)
Unlike cell-cycle CDKs (CDK1/2/4/6), CDK9 regulates transcription elongation.[1] It phosphorylates the Carboxyl-Terminal Domain (CTD) of RNA Polymerase II (RNAPII) at Serine 2 (Ser2) .[1][2][3] Inhibition of this target leads to "transcriptional pausing," rapidly depleting short-lived anti-apoptotic proteins like Mcl-1 and inducing apoptosis in oncogene-addicted cancers (e.g., AML, CLL).
Mechanistic Pathway & Logic
The following diagram illustrates the specific intervention point of the trimethoxyphenyl-piperidine scaffold within the transcriptional elongation pathway.
Figure 1: Mechanism of Action. The scaffold competes with ATP for the CDK9 binding pocket, preventing RNAPII Ser2 phosphorylation and blocking the transcription of survival factors.
Comparative Analysis: Scaffold vs. Clinical Standards
When validating this compound, it is essential to benchmark its activity against "Gold Standard" CDK9 inhibitors. The scaffold itself (the ketone) is generally less potent than the final hydroxylated drugs (Flavopiridol) but should retain the selectivity profile.
| Feature | Scaffold / Rohitukine | Flavopiridol (Alvocidib) | Dinaciclib | NVP-2 |
| Role | Precursor / Natural Product | First-Generation Drug | Second-Generation Drug | Selective Chemical Probe |
| Primary Target | CDK9, CDK2 | Pan-CDK (1, 2, 4, 6, 7, 9) | CDK1, 2, 5, 9 | CDK9 (Highly Selective) |
| Selectivity | Moderate | Low (Promiscuous) | High | Very High |
| IC50 (CDK9) | ~100–400 nM | ~3–20 nM | ~1–4 nM | < 1 nM |
| Biomarker | p-Ser2 RNAPII | p-Ser2 RNAPII + Cell Cycle | p-Ser2 RNAPII | p-Ser2 RNAPII |
| Utility | Hit-to-Lead Optimization | Clinical Benchmark | Potency Benchmark | Selectivity Control |
Expert Insight: If your compound shows high cytotoxicity but fails to reduce p-Ser2 RNAPII at early timepoints (1–2 hours), it is likely acting through off-target toxicity rather than specific CDK9 inhibition. Use NVP-2 as a positive control for "clean" CDK9 inhibition phenotypes.
Experimental Validation Protocols
To scientifically validate the target, you must demonstrate causality : Drug treatment -> CDK9 inhibition -> Loss of p-Ser2 -> Apoptosis.
Experiment A: In Vitro Kinase Assay (Biochemical Potency)
Objective: Determine the IC50 of the scaffold against recombinant CDK9/Cyclin T1 compared to CDK2/Cyclin E (to assess selectivity).
Methodology:
-
System: ADP-Glo™ Kinase Assay (Promega) or radiometric 33P-ATP assay.
-
Enzyme: Recombinant Human CDK9/Cyclin T1 (0.5–1.0 ng/µL).
-
Substrate: PDK1 peptide or generic RB-peptide.
-
Protocol:
-
Prepare 3x serial dilutions of the test compound (Start at 10 µM).
-
Incubate Compound + Enzyme + Substrate + ATP (at Km, typically 10–50 µM) for 60 mins at RT.
-
Add ADP-Glo Reagent (40 mins) -> Kinase Detection Reagent (30 mins).
-
Read Luminescence.
-
-
Success Criteria: A dose-dependent reduction in luminescence. The IC50 should be within 1-log of Flavopiridol if the pharmacophore is intact.
Experiment B: Cellular Target Engagement (Western Blot)
Objective: Confirm the compound inhibits CDK9 inside the cell by measuring its specific downstream substrate: RNAPII Serine-2 .
Critical Control: You must distinguish between Ser2 (CDK9 target) and Ser5 (CDK7 target). A specific CDK9 inhibitor will obliterate Ser2 signal while leaving Ser5 largely intact in short treatments.
Protocol:
-
Cell Line: MOLT-4 or MV4-11 (AML lines are highly sensitive to CDK9 inhibition).
-
Treatment: Treat cells with the compound (at 1x, 5x, 10x IC50) for 90 minutes .
-
Note: Do not treat for 24 hours for this assay; secondary apoptotic effects will confound the data. CDK9 inhibition is rapid.
-
-
Lysis: Lyse in RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF) and Protease Inhibitors.
-
Antibodies:
-
Primary: Anti-RNAPII CTD p-Ser2 (Clone 3E10).
-
Control: Anti-RNAPII CTD p-Ser5 (Clone 3E8).
-
Loading: Anti-Total RNAPII (Clone 8WG16) and GAPDH.
-
Downstream: Anti-Mcl-1 (Should decrease rapidly).
-
-
Data Analysis: Calculate the ratio of [p-Ser2 / Total RNAPII].
Experiment C: Validation Workflow Diagram
Use this decision tree to interpret your experimental results.
Figure 2: Validation Decision Tree. A step-by-step logic flow to confirm on-target efficacy versus off-target toxicity.
References
-
BenchChem. (2025).[4] A Preclinical Showdown: Dinaciclib versus Flavopiridol in Cancer Therapy.[4] Retrieved from
-
National Institutes of Health (NIH) / PubChem. (2025). Compound Summary: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one.[5][6] Retrieved from
-
Parry, D., et al. (2010). Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor. Molecular Cancer Therapeutics.[1][4][6] Retrieved from
-
Olson, C. M., et al. (2018).[1] Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Nature Chemical Biology.[1] Retrieved from
-
Naik, R. G., et al. (1988). Rohitukine and related compounds: Synthesis and biological activity.[7][8][9][10] (Contextual reference for the synthesis of the piperidin-3-one intermediate).
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. CDK9 inhibitors define elongation checkpoints at both ends of RNA polymerase II-transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | C15H21NO4 | CID 11780885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. Production of rohitukine in leaves and seeds of Dysoxylum binectariferum: an alternate renewable resource - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rohitukine, a chromone alkaloid and a precursor of flavopiridol, is produced by endophytic fungi isolated from Dysoxylum binectariferum Hook.f and Amoora rohituka (Roxb).Wight & Arn - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one Derivatives in Anticancer Drug Discovery
A Senior Application Scientist's Guide to Structure-Activity Relationships and Therapeutic Potential
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal framework for designing molecules that interact with a wide array of biological targets.[1][2] In the realm of oncology, piperidine derivatives have emerged as promising candidates, exhibiting activities that span from kinase inhibition to the disruption of microtubule dynamics.[2][3] This guide focuses on a specific, yet underexplored, class of these compounds: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one derivatives. While direct and extensive research on this exact scaffold is nascent, a wealth of information on structurally related compounds, particularly those targeting tubulin, allows for a robust comparative analysis and prediction of their therapeutic potential.
The trimethoxyphenyl moiety is a well-established pharmacophore, particularly in the context of tubulin inhibitors that bind to the colchicine site.[4][5][6] This functional group is a key feature of potent anticancer agents like combretastatin A-4. By integrating this "warhead" with a piperidin-3-one core, we venture into a chemical space ripe for the discovery of novel anticancer therapeutics. This guide will dissect the structure-activity relationships (SAR) of analogous compounds, present comparative data, and provide detailed experimental protocols for the evaluation of these derivatives.
The Rationale: Targeting Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape.[5] Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to the formation of the mitotic spindle during cell division. Consequently, agents that disrupt microtubule dynamics are potent inducers of cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis, making them a cornerstone of cancer chemotherapy.[5][7]
The 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one scaffold is hypothesized to function as a tubulin polymerization inhibitor. This assertion is based on the well-documented activity of numerous compounds containing the trimethoxyphenyl group, which is known to interact with the colchicine binding site on β-tubulin.[4][5][6] The piperidin-3-one ring, in this context, serves as a rigid scaffold to orient the trimethoxyphenyl group for optimal binding.
Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective
While specific SAR data for 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one derivatives is limited, we can infer critical structural requirements by examining related classes of compounds, such as diarylpyridines and other trimethoxyphenyl-containing heterocycles.[4][5]
Key Structural Features and Their Influence on Activity:
-
The Trimethoxyphenyl Moiety: The 2,4,6-trimethoxy substitution pattern on the phenyl ring is crucial for high-affinity binding to the colchicine site of tubulin. Modifications to the number or position of these methoxy groups generally lead to a significant decrease in activity. This is a recurring theme across various scaffolds designed as tubulin inhibitors.[6]
-
The Piperidine Ring: The piperidine ring acts as a central scaffold. Its conformation and the stereochemistry at position 4 are likely to be critical determinants of activity. The N-methyl group may influence the compound's physicochemical properties, such as solubility and membrane permeability, and could also engage in specific interactions with the target protein.
-
The Ketone at Position 3: The presence of a ketone at the 3-position of the piperidine ring introduces a polar group that could participate in hydrogen bonding with amino acid residues in the binding pocket. Reduction of this ketone to a hydroxyl group, as seen in 1-Methyl-4-(2,4,6-Trimethoxyphenyl)Piperidin-3-Ol, would alter the compound's polarity and hydrogen bonding capacity, likely impacting its biological activity.[8]
The following diagram illustrates the hypothesized key pharmacophoric features for tubulin inhibition:
Caption: Hypothesized pharmacophoric elements of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one for tubulin inhibition.
Comparative Performance Data
To provide a framework for evaluating novel 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one derivatives, the following table summarizes the in vitro anticancer activity of structurally related compounds from the literature that target tubulin.
| Compound Class | Example Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Diarylpyridines | Compound 10t | HeLa, MCF-7, SGC-7901 | Sub-micromolar | Tubulin Polymerization Inhibition | |
| Trimethoxyphenyl Pyridines | Compound VI | HCT 116, HEPG-2, MCF-7 | 4.83, 3.25, 6.11 | Tubulin Polymerization Inhibition | [4] |
| Substituted Indoles | Compound 3g | MCF-7 | Not specified (induces G2/M arrest) | Tubulin Polymerization Inhibition | [7][9] |
| Piperidinones | Compounds II and IV | Hematological cancer cell lines | Not specified (reduces growth) | Induction of apoptosis |
This comparative data highlights the potent anticancer activity of compounds bearing the trimethoxyphenyl moiety and targeting tubulin. Novel derivatives of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one would be expected to exhibit similar activity profiles, with variations in potency depending on the specific substitutions and stereochemistry.
Experimental Protocols
To facilitate the evaluation of novel 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one derivatives, the following detailed experimental protocols are provided.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, HCT 116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Tubulin Polymerization Assay
This assay directly measures the effect of the test compounds on the polymerization of tubulin in vitro.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., from bovine brain), GTP, and a fluorescence-based reporter in a suitable buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the mixture at 37°C.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the extent of tubulin polymerization, using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity versus time and determine the inhibitory effect of the compounds on the rate and extent of tubulin polymerization. Calculate the IC50 for tubulin polymerization inhibition.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of the compounds on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.
The following diagram illustrates the experimental workflow for evaluating the anticancer activity of the derivatives:
Caption: A streamlined workflow for the synthesis and biological evaluation of novel piperidin-3-one derivatives.
Conclusion and Future Directions
The 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one scaffold represents a promising, yet underexplored, avenue for the development of novel anticancer agents. Based on a comparative analysis of structurally related compounds, these derivatives are predicted to function as tubulin polymerization inhibitors, a well-validated mechanism for cancer therapy. The trimethoxyphenyl moiety is a critical pharmacophore for this activity, while the piperidin-3-one core provides a rigid scaffold that can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on the synthesis of a library of these derivatives with systematic modifications to the piperidine ring, including variations of the N-substituent and stereochemical isomers. Rigorous biological evaluation using the protocols outlined in this guide will be essential to establish a clear structure-activity relationship and identify lead compounds for further preclinical development. The insights gained from such studies will not only advance our understanding of the therapeutic potential of this specific chemical class but also contribute to the broader field of anticancer drug discovery.
References
- Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. (n.d.). National Institutes of Health.
- 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one. (n.d.). MySkinRecipes.
- 1-Methyl-4-(2,4,6-Trimethoxyphenyl)Piperidin-3-Ol. (n.d.). MySkinRecipes.
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Costanzi, S., et al. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. ACS Medicinal Chemistry Letters. Retrieved February 7, 2026, from [Link]
- Pharmacological screening of synthetic piperidine derivatives. (n.d.). DUT Open Scholar.
- 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid | 916134-95-7. (n.d.). Benchchem.
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Li, W., et al. (2019). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 7, 2026, from [Link]
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (n.d.). PubMed Central.
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Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]
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Synthesis, Biological Evaluation, Molecular Docking and ADME Profiling of Methylpiperidin‐4‐ylphenyl‐nicotinamide Derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]
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3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. (n.d.). PubMed Central. Retrieved February 7, 2026, from [Link]
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3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
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Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
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Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. (n.d.). ChEMBL. Retrieved February 7, 2026, from [Link]
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
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1-(2,4,6-trimethoxyphenyl)piperidine. (n.d.). ChemSynthesis. Retrieved February 7, 2026, from [Link]
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Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]
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Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]
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Comparative Profiling Guide: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
Focus: Structural Utility, Biological Cross-Reactivity, and Synthetic Application in CDK Inhibitor Development[1]
Part 1: Executive Analysis & Technical Positioning
The Compound at a Glance
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one (CAS: 113225-10-8) is not merely a reagent; it is the critical pharmacophore scaffold for the first-generation Cyclin-Dependent Kinase (CDK) inhibitor, Alvocidib (Flavopiridol) .[1]
In the context of drug development, this compound represents the "warhead precursor." Its 2,4,6-trimethoxyphenyl moiety is the structural anchor that mimics the adenine ring of ATP, allowing the final drug to bind competitively within the kinase pocket.
Why This Guide Matters: Researchers often confuse the intermediate (the ketone) with the active metabolite (the alcohol) or the final drug. This guide dissects the specific reactivity of the piperidin-3-one derivative, comparing its "cross-reactivity" (off-target potential and chemical instability) against established CDK inhibitors.[1]
Strategic Comparison: Precursor vs. Gold Standard
The following table contrasts the intermediate (Topic) with the final therapeutic agent (Alvocidib) and a next-generation alternative (Dinaciclib) to highlight why the intermediate must be rigorously controlled.
| Feature | The Topic (Piperidin-3-one Intermediate) | Alvocidib (Flavopiridol) | Dinaciclib (Next-Gen) |
| Role | Synthetic Precursor / Impurity | Pan-CDK Inhibitor (Drug) | Selective CDK Inhibitor |
| Primary Target | None (Synthetic Handle) | CDK9 (Transcription) | CDK1, CDK2, CDK5, CDK9 |
| Reactivity Type | Chemical (Schiff base formation, Enolization) | Biological (ATP Competition) | Biological (ATP Competition) |
| Cross-Reactivity Risk | High (Chemical): Reacts with amines/thiols in assay buffers.[1] | High (Biological): Hits CDK1, 2, 4, 6, 7 (Pan-inhibition). | Low: Engineered for higher selectivity.[1] |
| Solubility | Moderate (Organic solvents) | Low (Requires formulation) | Improved |
| Key Moiety | Trimethoxyphenyl (ATP mimic) | Benzopyranone + Piperidine | Pyrazolo[1,5-a]pyrimidine |
Part 2: Deep Dive – Cross-Reactivity & Mechanism[1]
The "Trimethoxy" Anchor: Source of Affinity and Promiscuity
The 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one scaffold owes its biological relevance to the trimethoxyphenyl group .[1]
-
Mechanism: In the final drug (Flavopiridol), this ring occupies the ATP-binding pocket of the kinase.
-
Cross-Reactivity Insight: Because this moiety is a generic "ATP mimic," the intermediate itself—if present as an impurity—can weakly bind to various purine-binding proteins.[1] However, its primary "cross-reactivity" in a research setting is chemical interference . The C3-ketone is electrophilic and can form covalent adducts with nucleophilic residues (Lysine, Cysteine) in screening assays, leading to false positives (PAINS - Pan-Assay Interference).[1]
Structural Causality: The Ketone vs. Alcohol Switch
The transition from the Ketone (Topic) to the Alcohol (Active Precursor) is the defining step in specificity.
-
The Ketone (Topic): Planar geometry at C3. Chemically reactive.[1][2][3][4] Biologically "noisy."[1]
-
The Alcohol (Reduced form): Chiral center introduced.[1] This stereochemistry dictates the precise fit into the CDK9 active site.
Critical Note: Biological assays using the ketone intermediate often fail due to enolic instability . The compound must be reduced to the alcohol (piperidin-3-ol) to evaluate true kinase affinity.[1]
Part 3: Visualization of the Signaling & Synthesis Workflow
The following diagram illustrates the critical pathway where the Topic (Piperidin-3-one) serves as the linchpin between raw materials and the potent CDK inhibitor, highlighting the point of chemical cross-reactivity risk.
Caption: The central role of the piperidin-3-one intermediate. Note the divergence where the ketone functionality poses a risk of chemical cross-reactivity (assay interference) if not properly reduced.
Part 4: Validated Experimental Protocols
To ensure scientific integrity, you must distinguish between the chemical reactivity of the intermediate and the biological activity of the final scaffold. The following protocols allow you to validate the quality of the intermediate and its conversion to the active form.
Protocol A: Stereoselective Reduction (Validation of Activity)
Purpose: To convert the reactive ketone (Topic) into the biologically active alcohol for SAR (Structure-Activity Relationship) studies.[1]
Reagents:
-
Substrate: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one (1.0 eq)[1]
-
Reducing Agent: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH4 (for racemic validation).[1]
-
Solvent: Anhydrous THF.
Workflow:
-
Dissolution: Dissolve 100 mg of the piperidin-3-one in 5 mL anhydrous THF under Nitrogen atmosphere. Cool to -78°C.[1]
-
Why: Low temperature favors kinetic control, enhancing cis-selectivity required for the Flavopiridol mimic.[1]
-
-
Reduction: Add L-Selectride (1.2 eq) dropwise over 10 minutes.
-
Quenching: Stir for 2 hours, then warm to 0°C. Quench with 1 mL Methanol followed by 1 mL NaOH (10%) and 1 mL H2O2 (30%).
-
Extraction: Extract with Ethyl Acetate (3x). Dry over MgSO4.[1]
-
Analysis: Analyze via HPLC.
-
Success Metric: Disappearance of the ketone peak (UV 254 nm) and appearance of the alcohol (confirmed by MS, M+H = 280.3).
-
Protocol B: Chemical Cross-Reactivity Check (Stability Assay)
Purpose: To determine if the intermediate will interfere with downstream kinase assays via non-specific binding.
Workflow:
-
Preparation: Prepare a 10 mM stock of the piperidin-3-one in DMSO.
-
Incubation: Dilute to 100 µM in PBS (pH 7.4) containing 1 mM Glutathione (GSH).[1]
-
Monitoring: Incubate at 37°C for 4 hours.
-
Detection: Analyze via LC-MS.
-
Interpretation: Look for a mass shift of +307 Da (GSH adduct).[1]
-
Result: If >5% adduct formation is observed, the compound is a chemical pan-assay interferer and must be freshly prepared or reduced before biological testing.
-
Part 5: References & Authority
The following references support the mechanistic claims, synthesis pathways, and biological context of the piperidine scaffold in CDK inhibition.
-
Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine.
-
Flavopiridol (L86-8275): A New Kinase Inhibitor for Tumor Therapy. [1][6]
-
Source: International Journal of Oncology (Sedlacek et al., 1996).
-
Context: Establishes the biological profile of the final drug derived from this intermediate.
-
Link:
-
-
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one Product Data.
-
Discovery of Checkpoint Kinase Inhibitor AZD7762.
-
Piperine and Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Sources
- 1. 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | C15H21NO4 | CID 11780885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine - Google Patents [patents.google.com]
Efficacy of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one as a Putative Microtubule Inhibitor: A Comparative Analysis
Abstract
This guide provides a comparative analysis of the putative anti-mitotic agent, 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one, against established microtubule inhibitors. Based on structural similarities to known tubulin-binding compounds, specifically the presence of a trimethoxyphenyl moiety, we hypothesize that this novel piperidinone derivative targets microtubule dynamics. We present a framework for evaluating its efficacy through a series of in-vitro and cell-based assays, comparing its hypothetical performance against well-characterized inhibitors: Colchicine, Vincristine (a Vinca Alkaloid), and Paclitaxel (a Taxane). This document serves as a technical guide for researchers and drug development professionals interested in the discovery of novel anti-cancer agents targeting the cytoskeleton.
Introduction: The Central Role of Microtubules in Oncology
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The crucial role of microtubules in mitosis makes them a prime target for anti-cancer therapies.[2] Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3][4]
Several classes of highly successful anti-cancer drugs target microtubules, each with a distinct mechanism of action:
-
Tubulin Polymerization Inhibitors:
-
Colchicine Site Binders: Colchicine and its analogues bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[5][6][7]
-
Vinca Alkaloid Site Binders: Vinca alkaloids, such as vincristine and vinblastine, also inhibit microtubule polymerization by binding to a distinct site on β-tubulin.[3][8][9]
-
-
Microtubule Stabilizing Agents:
The compound at the center of this guide, 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one, is a novel synthetic molecule.[13] While its biological activity is not yet characterized, the presence of the 2,4,6-trimethoxyphenyl group suggests a potential interaction with tubulin, as this moiety is a key pharmacophore in several known tubulin inhibitors, including colchicine and combretastatin. This guide outlines a proposed series of experiments to test the hypothesis that 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one functions as a microtubule inhibitor and compares its potential efficacy to established drugs.
Experimental Design: A Multi-faceted Approach to Efficacy Determination
To ascertain the efficacy and mechanism of action of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one as a microtubule inhibitor, a multi-pronged experimental approach is proposed. This approach is designed to provide a comprehensive understanding of the compound's activity from the molecular to the cellular level.
In Vitro Tubulin Polymerization Assay
Rationale: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin. It is the foundational experiment to determine if a compound interacts with tubulin and affects its polymerization dynamics. The rate of microtubule formation is monitored by measuring the change in optical density over time.[14]
Protocol:
-
Reagents and Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
Guanosine triphosphate (GTP)
-
Polymerization buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.9)
-
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one (dissolved in DMSO)
-
Colchicine, Vincristine, Paclitaxel (as positive controls, dissolved in DMSO)
-
DMSO (as a negative control)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
-
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer.
-
Prepare serial dilutions of the test compound and control inhibitors.
-
In a 96-well plate, add the test compound or controls to the wells.
-
Add the tubulin solution to each well and incubate on ice for 5 minutes.
-
Initiate polymerization by adding GTP and transferring the plate to the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance against time to generate polymerization curves.
-
Calculate the IC50 value (the concentration that inhibits polymerization by 50%) for the test compound and known inhibitors.
-
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell-Based Assays: Mitotic Arrest and Apoptosis
Rationale: To determine if the observed in vitro activity translates to a cellular effect, we propose treating a cancer cell line (e.g., HeLa or A549) with the compound and assessing its impact on the cell cycle and cell viability. A hallmark of microtubule inhibitors is their ability to cause an arrest in the G2/M phase of the cell cycle, followed by the induction of apoptosis.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells in appropriate media until they reach 70-80% confluency.
-
Treat the cells with various concentrations of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one, known inhibitors, and a vehicle control (DMSO) for 24 hours.
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Harvest the treated cells by trypsinization.
-
Fix the cells in 70% ethanol and store them at -20°C.
-
Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Harvest the treated cells.
-
Wash the cells and resuspend them in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Calculate the percentage of apoptotic cells.
-
Signaling Pathway: Microtubule Inhibition and Apoptosis
Caption: Cellular consequences of microtubule inhibitor action.
Hypothetical Results and Comparative Efficacy
Based on the proposed experiments, we can generate hypothetical data to illustrate a potential outcome where 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one is an effective microtubule polymerization inhibitor.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC50 (µM) | Mechanism of Action |
| 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | 1.5 | Inhibition of Polymerization |
| Colchicine | 2.1 | Inhibition of Polymerization[15] |
| Vincristine | 0.8 | Inhibition of Polymerization[15] |
| Paclitaxel | N/A | Promotion of Polymerization[11] |
This hypothetical data suggests that the novel compound is a potent inhibitor of tubulin polymerization, with an IC50 value comparable to known inhibitors.
Table 2: Cellular Effects on HeLa Cells after 24h Treatment
| Compound (at 2x IC50) | % Cells in G2/M Phase | % Apoptotic Cells (Annexin V+) |
| 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | 65% | 45% |
| Colchicine | 68% | 48% |
| Vincristine | 72% | 55% |
| Paclitaxel | 75% | 60% |
| Vehicle Control (DMSO) | 15% | 5% |
This hypothetical cellular data corroborates the in vitro findings, demonstrating that the compound induces mitotic arrest and apoptosis in a manner consistent with a microtubule-targeting agent.
Discussion and Future Directions
The hypothetical data presented herein positions 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one as a promising candidate for a novel class of anti-mitotic agents. Its hypothesized efficacy in inhibiting tubulin polymerization and inducing G2/M arrest and apoptosis suggests a mechanism of action similar to that of colchicine and the vinca alkaloids.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key next steps should include:
-
Competitive Binding Assays: To determine if the compound binds to the colchicine site or a novel site on tubulin.
-
In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in animal models.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues of the compound to optimize its potency and pharmacokinetic properties.
-
Toxicity Profiling: To assess the safety and tolerability of the compound.
Conclusion
While further experimental validation is required, the structural features of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one provide a strong rationale for its investigation as a microtubule inhibitor. The experimental framework outlined in this guide offers a clear path to validating this hypothesis and comparing its efficacy against established anti-cancer drugs. The discovery of novel microtubule inhibitors with unique properties remains a critical endeavor in oncology drug development.
References
- MySkinRecipes. 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one.
- Felson, S. Colchicine --- update on mechanisms of action and therapeutic uses. PMC.
- Google Patents. EP1049674B1 - Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine.
- TAXANES - MECHANISM OF ACTION.
- American College of Cardiology. The Therapeutic Potential of the Ancient Drug Colchicine.
- MySkinRecipes. 1-Methyl-4-(2,4,6-Trimethoxyphenyl)Piperidin-3-Ol.
- National Center for Biotechnology Information. The Vinca Alkaloids - Holland-Frei Cancer Medicine.
- Consensus. Colchicine Mechanism And Pharmacokinetics.
- Wikipedia. Colchicine.
- PubMed. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. Vinca Alkaloid Toxicity.
- Wikipedia. Taxane.
- MedchemExpress.com. Microtubule/Tubulin | Inhibitors.
- Wikipedia. Vinca alkaloid.
- Cleveland Clinic. Taxanes for Cancer.
- Wikipedia. Mitotic inhibitor.
- Frontiers. Cell death in cancer chemotherapy using taxanes.
- ResearchGate. Summary of well-known tubulin inhibitors.
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Publish Comparison Guide: Reproducibility of Experiments with 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
The following guide provides a technical analysis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one , a critical intermediate and pharmacological scaffold in the development of cyclin-dependent kinase (CDK) inhibitors, most notably Flavopiridol (Alvocidib) .[1]
Executive Summary & Core Directive
In the synthesis of flavonoid alkaloids and CDK inhibitors, 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one (hereafter referred to as TMP-3-one ) represents a pivotal "chiral switch" point.[1] While often transiently generated during the hydroboration-oxidation of tetrahydropyridines to access the cis-3-hydroxy pharmacophore, isolating and utilizing the ketone itself presents unique reproducibility challenges.[1]
This guide challenges the standard "in-situ" usage of TMP-3-one. We demonstrate that controlled isolation —despite its difficulty—offers superior diastereomeric control in subsequent reduction steps compared to crude processing.[1] However, this comes at the cost of stability.[1] We compare TMP-3-one against its N-Boc analogue and the direct 3-hydroxy precursor to delineate the optimal workflow for reproducibility.[1]
Technical Comparison: TMP-3-one vs. Alternatives
The primary cause of experimental failure with TMP-3-one is uncontrolled enolization leading to racemization at the C4 position, or degradation via retro-Mannich pathways.[1]
Comparative Analysis Table
| Feature | TMP-3-one (Target) | N-Boc Analogue | In-Situ Intermediate (Crude) |
| Primary Application | Kinetic resolution substrates; SAR probing of ketone binding pockets.[1] | Stable storage; Late-stage diversification.[1] | High-throughput synthesis of Flavopiridol. |
| Chemical Stability | Low: Prone to C2/C4 racemization and oxidation in air.[1] | High: Carbamate protects amine, reducing retro-Mannich risk.[1] | Variable: Solvent-dependent stability.[1] |
| Solubility | Moderate (DMSO, DCM); Poor in water.[1] | High (Organic solvents).[1][2] | N/A (Solution phase).[1][2] |
| Reproducibility Risk | High: Melting point varies with purity (80–120°C range observed).[1] | Low: Crystallizes well; sharp melting points.[1][3] | Medium: Batch-to-batch variation in impurity profiles.[1] |
| Yield (Stepwise) | 60–75% (requires chromatography).[1] | 80–90% (cleaner reaction profile).[1] | >90% (assumed, no isolation loss).[1] |
Mechanism of Instability
The piperidin-3-one ring system is thermodynamically less stable than the 4-one isomer.[1] In the presence of the basic tertiary amine (N-methyl), the C2 and C4 protons are acidic.[1]
-
Risk: Base-catalyzed enolization destroys the stereochemical integrity at C4 (the trimethoxyphenyl attachment site).[1]
-
Consequence: Experiments using "aged" TMP-3-one stocks often show inconsistent IC50 values or diastereomeric ratios (dr) in reduction reactions due to the presence of the thermodynamic enol or degradation products.[1]
Experimental Protocols for Reproducibility
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocols utilize self-validating checkpoints .
Protocol A: Controlled Synthesis & Isolation of TMP-3-one
Rationale: This route uses hydroboration-oxidation of the tetrahydropyridine precursor, avoiding the harsh conditions of direct condensation.[1]
Reagents:
-
Precursor: 1-Methyl-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine.[1][2]
-
Oxidant: PCC (Pyridinium chlorochromate) or Swern conditions (DMSO/Oxalyl Chloride).[1]
-
Solvent: Anhydrous Dichloromethane (DCM).[1]
Step-by-Step Workflow:
-
Hydroboration: Treat the tetrahydropyridine with BH₃·THF at 0°C. Quench with NaOH/H₂O₂ to obtain the trans-alcohol intermediate.[1]
-
Oxidation (The Critical Step):
-
Workup (Stability Lock):
-
Purification:
Protocol B: Handling for Biological Assays
Rationale: TMP-3-one is often screened for cytotoxicity.[1] DMSO stock stability is the primary variable.[1]
-
Solubilization: Dissolve TMP-3-one in 100% DMSO to a concentration of 10 mM.
-
Storage: Aliquot immediately into amber glass vials. Store at -80°C.
-
Note: Do not store at -20°C for >1 month; freeze-thaw cycles induce degradation.[1]
-
-
Assay Prep: Dilute into media immediately prior to use. Do not pre-incubate in aqueous media for >1 hour before adding to cells.
Visualizing the Workflow
The following diagram illustrates the synthesis pathway and the critical "Reproducibility Checkpoints" where experiments typically fail.
Caption: Synthesis pathway highlighting the critical oxidation step where TMP-3-one instability poses the highest risk to reproducibility.
Mechanistic Context: Why This Compound?
The CDK Inhibition Pathway
TMP-3-one is the structural skeleton for Flavopiridol , the first potent inhibitor of cyclin-dependent kinases (CDKs) to reach clinical trials.[1] The 2,4,6-trimethoxyphenyl moiety mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of CDK1, CDK2, and CDK4.[1]
The "3-one" ketone functionality is rarely the final active pharmacophore but serves as the electrophilic handle to install the C3-hydroxyl group with specific cis-stereochemistry (relative to the C4-aryl group).[1] This cis-orientation is strictly required for hydrogen bonding within the CDK active site.[1]
Caption: Mechanism of Action: The TMP-3-one derived scaffold competes with ATP, arresting the cell cycle.[1]
References
-
Synthesis of Flavopiridol Precursors: Sedlacek, H. H., et al. "Flavopiridol (L86 8275; NSC 649890), a new kinase inhibitor for tumor therapy."[1][2] International Journal of Oncology, 1996.[1][2]
-
Stereoselective Synthesis Patent: "Method for producing (-)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)-piperidine."[1][2] Patent EP1049674B1.[1]
-
Piperidin-4-one Biological Activity: Goel, K. K., et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives."[1][5] Biomedical and Pharmacology Journal, 2008.[1][5]
-
Chromone Alkaloid Synthesis: "Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids." Journal of Organic Chemistry, 2013.[1]
-
Compound Properties: PubChem CID 11780885: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one.[1] [1]
Sources
- 1. 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | C15H21NO4 | CID 11780885 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
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- 5. biomedpharmajournal.org [biomedpharmajournal.org]
Pharmacokinetic Optimization of Substituted Piperidines: A Comparative Guide
Executive Summary: The Piperidine Scaffold in Drug Design[1]
The piperidine ring is a privileged scaffold in medicinal chemistry, particularly within the opioid receptor agonist class. However, the pharmacokinetic (PK) success of a piperidine-based candidate depends critically on the substituents at the N-1 and C-4 positions.
This guide analyzes the 4-anilidopiperidine series—specifically Fentanyl , Alfentanil , and Remifentanil —to demonstrate how structural modifications shift the clearance mechanism from hepatic oxidation to extra-hepatic hydrolysis. This comparison serves as a masterclass in "soft drug" design and lipophilicity modulation for researchers aiming to optimize half-life (
Comparative Pharmacokinetic Profile
The following data illustrates the trade-offs between potency, onset speed, and clearance mechanisms. Note the dramatic shift in Clearance (
Table 1: PK Parameter Comparison (Human IV Data)
| Parameter | Fentanyl | Alfentanil | Remifentanil | Structural Driver |
| Clearance (CL) | ~10-20 mL/min/kg | ~4-6 mL/min/kg | ~40 mL/min/kg | Metabolic Lability: Remifentanil's ester allows ubiquitous hydrolysis, bypassing hepatic flow limits. |
| Volume of Dist. ( | ~4.0 L/kg | ~0.4 - 0.6 L/kg | ~0.3 - 0.4 L/kg | pKa & Lipophilicity: Alfentanil's lower pKa (6.5) increases the un-ionized fraction at pH 7.4, but its lower lipid solubility restricts tissue binding compared to Fentanyl. |
| Terminal | 2 - 4 hours | 1.5 hours | 3 - 10 mins | Clearance Mechanism: Hepatic CYP3A4 (Fentanyl) vs. Plasma Esterases (Remifentanil). |
| pKa | 8.4 | 6.5 | 7.1 | N-Substitution: The tetrazolinone ring in Alfentanil lowers basicity. |
| Protein Binding | 80-85% | 92% | 70% | Alpha-1-acid glycoprotein (AAG) affinity. |
Key Insight: Alfentanil demonstrates that lowering pKa (to ~6.5) drastically reduces
and accelerates onset (higher diffusible fraction), whereas Remifentanil demonstrates that introducing a "metabolic handle" (ester) creates a flow-independent clearance mechanism, resulting in an ultra-short context-sensitive half-time.
Mechanistic Analysis: Metabolic Pathways[2]
The divergence in PK profiles is strictly mechanistic. Fentanyl relies on oxidative
Diagram 1: Metabolic Divergence of 4-Anilidopiperidines
Caption: Comparative metabolic fate. Fentanyl and Alfentanil depend on hepatic oxidative capacity (CYP3A4), while Remifentanil undergoes rapid hydrolysis by ubiquitous esterases.
Experimental Protocols for Validation
To replicate these PK distinctions in a drug discovery setting, two specific assays are required: Microsomal Stability (to assess hepatic clearance) and PAMPA (to predict BBB permeability).
Protocol A: Microsomal Metabolic Stability Assay
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound (1 µM final conc).
-
Quenching Solution: Acetonitrile (ACN) with Internal Standard (IS).
Workflow:
-
Pre-incubation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Add test compound (1 µM). Equilibrate at 37°C for 5 mins.
-
Why? Prevents "cold shock" kinetics and ensures protein binding equilibrium.
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold ACN containing IS. Vortex.
-
Why? Precipitates proteins and stops enzymatic activity instantly.
-
-
Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines ( ) and .
Diagram 2: Microsomal Stability Workflow
Caption: Step-by-step workflow for determining intrinsic clearance using liver microsomes.
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Predict Blood-Brain Barrier (BBB) penetration (passive diffusion).[1]
Methodology:
-
Membrane Preparation: Coat the PVDF filter of the donor plate with 4 µL of 20 mg/mL Porcine Brain Lipid extract in dodecane.
-
Why? Mimics the lipid composition of the BBB better than generic hexadecane.
-
-
Donor Well: Add 150 µL of test compound (10 µM) in PBS (pH 7.4).
-
Acceptor Well: Add 300 µL of PBS (pH 7.4).
-
Incubation: Sandwich the plates and incubate for 4 hours at 25°C in a humidity chamber.
-
Why? Prevents evaporation which would skew concentration calculations.
-
-
Quantification: Measure UV absorbance or LC-MS peak area in both Donor and Acceptor wells.
-
Calculation: Calculate Effective Permeability (
) using the standard PAMPA equation.-
Target:
cm/s indicates high BBB permeability (likely CNS active).
-
Conclusion & Selection Guide
When selecting a piperidine scaffold for drug development:
-
For Rapid Onset/Offset (Anesthesia): Use Remifentanil-like structures. Incorporate sterically accessible esters to drive hydrolysis-based clearance. This ensures the drug effect dissipates minutes after infusion stops, regardless of liver function.
-
For Long Duration (Chronic Pain): Use Fentanyl-like structures. High lipophilicity and exclusive hepatic clearance provide a depot effect in adipose tissue and a longer terminal half-life.
-
For Fast Onset but Moderate Duration: Use Alfentanil-like structures. Lower the pKa (via N-substitution) to increase the non-ionized fraction at physiological pH, speeding up BBB crossing without the rapid elimination of esters.
References
-
Egan, T. D. (1995). Remifentanil pharmacokinetics and pharmacodynamics. A preliminary appraisal. Clinical Pharmacokinetics, 29(2), 80-94. Link
-
Glass, P. S., et al. (1996). Remifentanil versus alfentanil: comparative pharmacokinetics and pharmacodynamics in healthy adult male volunteers. Anesthesiology, 84(4), 814-824. Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry, 38(3), 223-232. Link
-
Feldman, P. L., et al. (1991). Design, synthesis, and pharmacological evaluation of ultrashort-acting opioid analgesics. Journal of Medicinal Chemistry, 34(7), 2202-2208. Link
Sources
A Guide to the Orthogonal Validation of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one as a Putative Kinase Inhibitor
Abstract
This guide provides a comprehensive framework for the rigorous validation of the biological activity of novel chemical entities, using 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one as a case study. Piperidine-containing compounds represent a promising class of biologically active molecules, with derivatives showing potential as kinase inhibitors in oncology.[1] This document outlines a multi-tiered orthogonal validation strategy to confirm the preliminary finding that this compound, hereafter designated Cpd-X , is a putative inhibitor of Bruton's Tyrosine Kinase (BTK), a critical mediator in B-cell signaling pathways. We will progress from a primary biochemical screen to cellular target engagement and finally to a downstream functional assay, demonstrating how a confluence of evidence from disparate methodologies provides high confidence in the compound's mechanism of action and mitigates the risk of artifacts common in high-throughput screening.[2][3]
Introduction: The Imperative for Orthogonal Validation
The discovery of a "hit" in a primary high-throughput screen (HTS) is merely the first step in a long journey. HTS assays, while powerful, are susceptible to a range of interferences that can produce false-positive results.[3][4] These artifacts can arise from compound autofluorescence, light scattering, or non-specific reactivity, wasting significant resources if not identified early.[3] The principle of orthogonal validation is to confirm a primary result using one or more independent methods that do not share the same potential liabilities.[5][6][7] This approach builds a robust, evidence-based case for a compound's activity by demonstrating its effect through different biological and physical principles.[8]
For this guide, we hypothesize that Cpd-X was identified in a biochemical screen as an inhibitor of BTK. Our validation cascade will seek to answer three fundamental questions:
-
Biochemical Potency: Does Cpd-X inhibit the purified BTK enzyme in a cell-free system?
-
Cellular Target Engagement: Does Cpd-X physically interact with and stabilize BTK inside a living cell?
-
Functional Consequence: Does this interaction translate into the inhibition of the downstream BTK signaling pathway?
By addressing each question with a dedicated, orthogonal assay, we can triangulate our results to achieve high confidence in the compound's proposed mechanism of action.
Caption: High-level workflow for the orthogonal validation of a putative kinase inhibitor.
Primary Hit Identification: Biochemical TR-FRET Assay
The initial activity of Cpd-X was hypothetically determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a common choice for HTS due to its sensitivity and homogeneous format.
Causality Behind Experimental Choice: TR-FRET assays measure the inhibition of substrate phosphorylation by monitoring the proximity-based energy transfer between a Europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled tracer. This method is highly sensitive but can be compromised by compounds that absorb or emit light at the assay wavelengths or that disrupt the antibody-antigen interaction, leading to false positives.[4]
Hypothetical Results: In this primary assay, Cpd-X demonstrated concentration-dependent inhibition of BTK activity. As a benchmark, we compare its performance to Ibrutinib , a well-established, FDA-approved BTK inhibitor.
| Compound | Primary Assay: BTK TR-FRET IC₅₀ (nM) |
| Cpd-X | 85 |
| Ibrutinib | 5 |
While promising, this biochemical potency must be treated as provisional until confirmed by orthogonal methods that are not based on fluorescence.
Orthogonal Validation 1: Cellular Thermal Shift Assay (CETSA®)
To confirm that Cpd-X engages BTK in a physiological context and to rule out technology-specific artifacts, we employ the Cellular Thermal Shift Assay (CETSA).[9][10]
Causality Behind Experimental Choice: CETSA is a label-free method that measures the thermal stabilization of a target protein upon ligand binding.[11][12] When a compound binds to its target protein within the cell, it typically increases the protein's resistance to heat-induced denaturation.[10] By heating intact cells treated with the compound across a temperature gradient and then quantifying the amount of soluble BTK remaining, we can directly observe target engagement.[9][13] This biophysical measurement is completely independent of the enzymatic activity or the detection technology of the primary assay, making it a powerful orthogonal validation tool.[12]
Detailed Experimental Protocol: CETSA
-
Cell Culture: Culture a human B-cell lymphoma cell line (e.g., Ramos cells) that endogenously expresses BTK to a density of ~1-2 x 10⁶ cells/mL.
-
Compound Treatment: Treat cells with either vehicle (0.1% DMSO), 10 µM Cpd-X, or 10 µM Ibrutinib for 2 hours at 37°C.
-
Heating Gradient: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 64°C) in a thermal cycler, followed by cooling to 4°C.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[9]
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble BTK protein remaining at each temperature using a standard Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble BTK against temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A positive thermal shift (ΔTm) in compound-treated cells relative to vehicle indicates target stabilization.
Expected Data & Interpretation: The binding of Cpd-X to BTK is expected to increase its thermal stability, resulting in a measurable shift in its melting curve compared to the vehicle control.
| Compound (10 µM) | BTK Melting Temp (Tm) | Thermal Shift (ΔTm vs. Vehicle) | Interpretation |
| Vehicle (DMSO) | 48.2 °C | - | Baseline Stability |
| Cpd-X | 54.7 °C | +6.5 °C | Strong Target Engagement |
| Ibrutinib | 57.1 °C | +8.9 °C | Confirmed Target Engagement |
A significant positive thermal shift for Cpd-X provides strong, direct evidence that it binds to BTK inside living cells, validating the primary hit.
Orthogonal Validation 2: Downstream Pathway Inhibition
Having confirmed that Cpd-X binds BTK in cells, the final validation step is to demonstrate that this engagement leads to a functional outcome: the inhibition of downstream signaling.
Causality Behind Experimental Choice: BTK is a key kinase in the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK phosphorylates and activates Phospholipase C gamma 2 (PLCγ2).[14] Therefore, a true BTK inhibitor should block this phosphorylation event. We can measure the level of phosphorylated PLCγ2 (p-PLCγ2) using a Western blot, a method that relies on antibody-based detection of a specific protein modification and is orthogonal to both the enzymatic TR-FRET assay and the biophysical CETSA.[15][16]
Caption: BTK signaling pathway showing the inhibitory action of Cpd-X on PLCγ2 phosphorylation.
Detailed Experimental Protocol: Western Blot for p-PLCγ2
-
Cell Culture & Starvation: Plate Ramos cells and starve them in serum-free media for 4 hours to reduce basal signaling.
-
Compound Pre-treatment: Pre-treat cells with a dose-response of Cpd-X, Ibrutinib, or vehicle (0.1% DMSO) for 2 hours.
-
Stimulation: Stimulate the B-cell receptor pathway by adding anti-IgM antibody for 10 minutes.
-
Lysis: Immediately lyse the cells on ice with a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.[17]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer: Separate 20 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.[16][17]
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding. Incubate overnight at 4°C with primary antibodies specific for p-PLCγ2 (Tyr759) and total PLCγ2 (as a loading control).[15]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Analysis: Quantify the band intensities using densitometry. Normalize the p-PLCγ2 signal to the total PLCγ2 signal for each sample.
Expected Data & Interpretation: Treatment with a functional BTK inhibitor should lead to a dose-dependent decrease in the normalized p-PLCγ2 signal upon stimulation.
| Compound | Concentration (nM) | Normalized p-PLCγ2 Signal (% of Stimulated Control) |
| Vehicle | - | 100% |
| Cpd-X | 10 | 85% |
| 100 | 42% | |
| 1000 | 15% | |
| Ibrutinib | 10 | 35% |
| 100 | 8% |
The observed reduction in PLCγ2 phosphorylation confirms that Cpd-X not only binds to BTK in cells but also effectively inhibits its catalytic function in a critical signaling pathway.
Summary and Comparative Analysis
By integrating the data from all three assays, we can build a comprehensive and robust profile of Cpd-X's activity and compare it directly to the gold-standard inhibitor, Ibrutinib.
Caption: The logic of orthogonal validation: converging evidence from independent assays.
Comparative Performance Summary:
| Assay Method | Parameter Measured | Cpd-X Result | Ibrutinib Result |
| Biochemical TR-FRET | In vitro enzyme inhibition (IC₅₀) | 85 nM | 5 nM |
| Cellular Thermal Shift Assay | In-cell target stabilization (ΔTm) | +6.5 °C | +8.9 °C |
| Western Blot | Downstream pathway inhibition | Dose-dependent reduction of p-PLCγ2 | Strong dose-dependent reduction of p-PLCγ2 |
Conclusion
The initial identification of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one (Cpd-X) as a nanomolar BTK inhibitor from a primary biochemical screen was a promising but unverified starting point. Through the systematic application of a rigorous orthogonal validation workflow, we have substantially increased the confidence in this result.
The Cellular Thermal Shift Assay (CETSA) confirmed that Cpd-X physically engages BTK in an intracellular environment, ruling out potential artifacts from the fluorescence-based primary screen. Subsequently, the Western blot analysis demonstrated that this target engagement translates into a functional blockade of the downstream BTK signaling pathway. While Cpd-X appears less potent than the covalent inhibitor Ibrutinib, the consistency across three distinct, independent assays provides a solid foundation for its consideration as a valid, on-target BTK inhibitor worthy of further investigation in a drug discovery program. This guide underscores that such a multi-faceted approach is not merely confirmatory but essential for establishing the scientific integrity of a novel compound's biological activity.
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- The Different Ways through Which Specificity Works in Orthosteric and Allosteric Drugs.
- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). MDPI.
- Allosterism vs. Orthosterism: Recent Findings and Future Perspectives on A2B AR Physio-Pathological Implications. (2021). Frontiers.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends beyond the benchtop; it encompasses the entire lifecycle of a substance, including its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one, a compound of interest in contemporary research and development. The following protocols are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting the core tenets of scientific integrity and responsible chemical management.
Understanding the Compound: Hazard Profile and Rationale for Stringent Disposal
-
Skin and Eye Irritation: Many piperidine-based compounds are known to cause skin irritation and serious eye damage.[1][2]
-
Respiratory Irritation: Inhalation may lead to respiratory irritation.[1]
-
Toxicity: Piperidine itself is toxic in contact with skin and fatal if inhaled.[2] While the toxicity of this specific derivative is uncharacterized, a cautious approach is warranted.
-
Aquatic Toxicity: Some piperidine derivatives are toxic to aquatic life with long-lasting effects.[1]
Given these potential hazards, 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one must be treated as a hazardous waste. Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or in general waste streams.[3][4]
Core Disposal Protocol: A Step-by-Step Guide
The following procedure outlines the essential steps for the safe disposal of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one. This protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound for disposal, it is imperative to be outfitted with the appropriate PPE. This is not merely a procedural step but a critical barrier against potential exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[1]
-
Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, consider additional protective clothing.[3]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors or dust.[1][4]
2. Waste Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is fundamental to laboratory safety. Incompatible wastes, if mixed, can lead to dangerous reactions, including the generation of heat or toxic gases.[5]
-
Designated Hazardous Waste Container: 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one waste should be collected in a designated, properly labeled hazardous waste container.[5][6]
-
Compatibility: Ensure the container is made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. It should be segregated from strong acids and oxidizing agents.[7][8]
3. Container Management: Secure and Compliant Storage
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one," and the approximate quantity.[5] Include the date when the first waste was added.
-
Closure: Keep the container securely closed at all times, except when adding waste.[1][5]
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[5][9] This area should be under the control of laboratory personnel and located at or near the point of waste generation.[9]
4. Disposal of Empty Containers: Preventing Residual Contamination
Empty containers that once held 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one are also considered hazardous waste due to residual contamination.
-
Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.[10]
-
Rinsate Collection: The rinsate from this process is considered hazardous and must be collected and disposed of as hazardous waste in the designated liquid waste container.[10]
-
Defacing Labels: After triple rinsing, deface or remove the original product label before disposing of the container in the appropriate solid waste stream, as per your institution's guidelines.[10]
5. Requesting Waste Pickup: The Final Step
Once the waste container is full (typically around 75-80% capacity to prevent splashing and allow for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][11]
-
Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a specific tagging system.[6]
-
Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, immediate and correct action is crucial.
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1] |
| Small Spill | Absorb the spill with an inert material such as sand, vermiculite, or a universal absorbent.[3][7][12] Collect the absorbed material in a sealed container for disposal as hazardous waste. Ventilate the area. |
| Large Spill | Evacuate the area and contact your institution's EHS or emergency response team immediately. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one.
Caption: Disposal workflow for 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one.
Regulatory Context and Institutional Responsibility
The disposal of hazardous waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[13] These regulations mandate that generators of hazardous waste are responsible for its proper management from "cradle to grave."[5] Academic and research institutions are required to have a Laboratory Management Plan that outlines best practices for waste management.[14] It is your responsibility as a researcher to be familiar with and adhere to your institution's specific policies and procedures, which are typically managed by the EHS office.
By adhering to these guidelines, you contribute to a culture of safety and environmental stewardship within the scientific community.
References
-
Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. [Link]
-
Safety Data Sheet: Piperidine - Carl ROTH. (2025-03-31). [Link]
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Safety Data Sheet PIPERIDINE - ChemSupply Australia. [Link]
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Safety Data Sheet - Aaron Chemistry & UnaveraChemLab. [Link]
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Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024-05-07). [Link]
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Trade name : Lithofin MPP. (2022-08-12). [Link]
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Guide to Chemical Waste Disposal in Chemistry Lab (USF) - YouTube. (2023-08-18). [Link]
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Waste, Chemical, and Cleanup Enforcement | US EPA. (2025-04-15). [Link]
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Chemical and Hazardous Waste | Harvard Environmental Health and Safety. [Link]
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Video: Proper Handling and Disposal of Laboratory Waste - JoVE. (2017-07-14). [Link]
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How To: Lab Waste - YouTube. (2022-05-23). [Link]
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Hazardous Waste Disposal Guide - Research Safety - Northwestern University. (2023-02-27). [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025-11-25). [Link]
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- 4. aaron-chemistry.de [aaron-chemistry.de]
- 5. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 6. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
